Ac-DL-Ala-OH-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
2-acetamido-2,3,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,3D |
InChI Key |
KTHDTJVBEPMMGL-VYMTUXDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ac-DL-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a deuterated form of N-acetyl-DL-alanine. This information is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a tracer in metabolic research.
Core Physicochemical Data
The integration of deuterium into the structure of N-acetyl-DL-alanine results in a compound with a higher molecular weight than its non-deuterated counterpart. This isotopic labeling is crucial for applications where mass differentiation is required.
| Property | Value | Source |
| Chemical Formula | C₅H₅D₄NO₃ or CD₃CD(NHCOCH₃)COOH | [1][2] |
| Molecular Weight | 135.16 g/mol | [1] |
| Accurate Mass | 135.083 | [3] |
| Isotopic Enrichment | 98 atom % D | [1] |
| Appearance | White crystalline solid (inferred from unlabelled compound) | [4] |
| Storage Conditions | Room temperature, away from light and moisture | [1][5] |
| Stability | Stable under recommended storage conditions | [1] |
| CAS Number (Unlabelled) | 1115-69-1 | [1] |
Experimental Protocols & Characterization Workflow
Due to the limited availability of specific experimental data for this compound, the following protocols are based on standard methodologies for the characterization of similar isotopically labeled amino acid derivatives.
1. Synthesis and Purification:
The synthesis of deuterated amino acids often involves multi-step chemical reactions. For instance, a common approach for synthesizing labeled DL-alanine involves reactions starting from labeled precursors, followed by purification using techniques like ion-exchange chromatography to ensure high purity.[6]
2. Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard methods for confirming the chemical structure. For a deuterated compound like this compound, the absence of signals at the deuterated positions in the ¹H NMR spectrum and altered splitting patterns in the ¹³C NMR spectrum would confirm the isotopic labeling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and isotopic purity of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed for detailed analysis.[7]
-
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule. The vibrational modes of C-D bonds will differ from C-H bonds, providing further evidence of deuteration.[8][9]
3. Solubility Determination:
The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) would typically be determined by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature and observing the point of saturation. The unlabelled DL-alanine is soluble in water and slightly soluble in ethanol.[10]
4. Purity Analysis:
High-Performance Liquid Chromatography (HPLC) is a standard technique to assess the chemical purity of the compound, ensuring the absence of synthetic intermediates or byproducts.[]
Below is a logical workflow for the physicochemical characterization of a deuterated compound such as this compound.
Caption: Workflow for Physicochemical Characterization.
Spectroscopic Data Insights (Based on Analogous Compounds)
-
¹H NMR: The proton NMR spectrum of the non-deuterated N-Acetyl-DL-alanine would show signals for the methyl protons of the alanine and acetyl groups, as well as the alpha-proton. In this compound, the signals corresponding to the deuterated methyl and alpha-protons of the alanine backbone would be absent.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl, carboxyl, methyl, and alpha-carbons. The signals for the deuterated carbons would likely exhibit splitting due to coupling with deuterium.[12]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the deuterated molecular weight (approximately 135.16 Da). The isotopic distribution pattern would confirm the presence of four deuterium atoms.[1][3]
-
IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and O-H functional groups. Additionally, C-D stretching and bending vibrations would be observed at lower frequencies compared to their C-H counterparts.[9][13]
This technical guide summarizes the key physicochemical properties of this compound based on available data and established scientific principles for analogous compounds. For detailed experimental procedures and data, it is recommended to consult the certificates of analysis provided by commercial suppliers or conduct specific in-house experiments.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Ac-Ala-OH-d4 | CAS#:2230887-18-8 | Chemsrc [chemsrc.com]
- 3. N-Acetyl-DL-alanine-2,3,3,3-d4 | LGC Standards [lgcstandards.com]
- 4. nbinno.com [nbinno.com]
- 5. DL-Alanine (2,3,3,3-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-1276-1 [isotope.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Ac-DL-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a deuterated analogue of N-acetyl-DL-alanine. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document outlines a plausible synthetic route, detailed experimental protocols, purification techniques, and key analytical data.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two primary stages: the deuteration of DL-alanine to yield DL-alanine-d4, followed by the N-acetylation of the deuterated amino acid.
Stage 1: Deuteration of DL-Alanine
Several methods have been reported for the deuteration of alanine. A common and effective approach involves H/D exchange at the α- and β-positions in a deuterated solvent under basic conditions, often facilitated by a catalyst.
Stage 2: N-Acetylation of DL-Alanine-d4
The second stage involves the acetylation of the amino group of the newly synthesized DL-alanine-d4. A well-established method for this transformation is the reaction with acetic anhydride in an acidic medium.
Experimental Protocols
The following protocols are composite procedures based on established methods for deuteration and acetylation.
Protocol 1: Synthesis of DL-Alanine-d4
This protocol is adapted from methods utilizing a ruthenium catalyst for H/D exchange.
Materials:
-
DL-Alanine
-
5% Ruthenium on Carbon (Ru/C)
-
Sodium Hydroxide (NaOH)
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Hydrochloric Acid (HCl)
-
Dowex 50W X8 resin
Procedure:
-
In a pressure vessel, dissolve DL-alanine in D₂O.
-
Add 3 molar equivalents of NaOH.
-
Add 10% (w/w) of 5% Ru/C catalyst.
-
Seal the vessel and introduce a hydrogen (H₂) atmosphere.
-
Heat the reaction mixture to 70°C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the mixture to remove the Ru/C catalyst.
-
Neutralize the filtrate with HCl.
-
The resulting solution can be purified by ion-exchange chromatography using Dowex 50W X8 resin to isolate the DL-alanine-d4.
-
Lyophilize the purified solution to obtain DL-alanine-d4 as a white solid.
Protocol 2: Synthesis of this compound
This protocol is based on the acetylation of amino acids using acetic anhydride.
Materials:
-
DL-Alanine-d4
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Dissolve DL-alanine-d4 in glacial acetic acid in a round-bottom flask.
-
Heat the mixture to 90°C to facilitate dissolution.
-
Cool the solution to 48-55°C.
-
Slowly add 1.2 to 1.3 molar equivalents of acetic anhydride to the solution while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2-4 hours.
-
Remove the acetic acid under reduced pressure.
-
The crude product can be purified by crystallization from water.[1]
Purification Methods
Purification of the final product, this compound, is crucial to remove any unreacted starting materials, by-products, and residual solvents.
Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot deionized water.
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₅D₄NO₃ | [2] |
| Molecular Weight | 135.15 g/mol | [2] |
| Isotopic Enrichment | 98 atom % D | [3] |
| Purity (non-deuterated) | 98.7% to 99% | [1] (for non-deuterated Ac-DL-Ala-OH) |
| Yield (acetylation) | 78% to 83% | [1] (for non-deuterated Ac-DL-Ala-OH) |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Analytical Workflow
Caption: Analytical workflow for this compound characterization.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Ac-DL-Ala-OH-d4 using NMR Spectroscopy
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) Analysis of N-Acetyl-DL-alanine-d4.
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a deuterated isotopologue of the N-acetylated amino acid. This document serves as a vital resource for professionals in the fields of pharmaceutical sciences, analytical chemistry, and metabolomics, offering detailed experimental protocols and data analysis strategies.
The structural integrity and purity of deuterated compounds are paramount in various scientific applications, including metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry. NMR spectroscopy stands as the most powerful and non-destructive technique for the unambiguous confirmation of the chemical structure of such molecules in solution.[1] This guide will walk through a logical workflow, from one-dimensional (1D) proton and carbon-13 NMR to advanced two-dimensional (2D) correlation experiments, to ensure a complete and confident structural assignment.
Predicted NMR Data for this compound
Due to the deuterium labeling on the alanine methyl and alpha-carbon positions, the corresponding proton and carbon signals will be absent in the ¹H and ¹³C NMR spectra, respectively. The following tables summarize the predicted chemical shifts for the remaining nuclei based on known values for similar structures and general NMR principles. It is important to note that actual chemical shifts can vary based on experimental conditions such as solvent, concentration, and pH.[1]
Table 1: Predicted ¹H NMR Chemical Shifts in D₂O
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity |
| Acetyl-CH₃ | ~2.05 | Singlet (s) |
| Amide-NH | ~8.15 | Broad Singlet (br s) |
| Carboxyl-OH | ~11-12 | Broad Singlet (br s) |
Note: The amide and carboxyl protons may exchange with D₂O, leading to their attenuation or disappearance.
Table 2: Predicted ¹³C NMR Chemical Shifts in D₂O
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | DEPT-135 Phase |
| Acetyl-C H₃ | ~22.5 | Positive |
| Acetyl-C =O | ~175.4 | No Signal |
| Alanine-C OOH | ~177.6 | No Signal |
Note: The deuterated carbons (Cα and Cβ of alanine) will not be observed in a standard ¹³C NMR experiment.
Experimental Protocols for NMR Analysis
A systematic approach employing a suite of NMR experiments is crucial for the complete structural verification of this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for its ability to exchange with labile protons, simplifying the spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. This will confirm the presence of the acetyl methyl group.
-
¹³C NMR: A proton-decoupled ¹³C experiment will identify the carbon environments, including the acetyl methyl and the two carbonyl carbons.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is essential for differentiating between CH, CH₂, and CH₃ groups.[2][3][4] For this compound, a positive signal for the acetyl-CH₃ group is expected.[5]
-
2D COSY (Correlation Spectroscopy): While of limited use for this specific deuterated molecule due to the lack of proton-proton coupling networks, it is a standard experiment in structural elucidation to identify scalar-coupled protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[6][7] For this compound, a correlation between the acetyl-CH₃ protons and the acetyl-CH₃ carbon is expected.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons.[6] It is critical for confirming the connectivity of the molecular fragments. Expected key correlations are from the acetyl-CH₃ protons to the acetyl-C=O carbon.
Visualization of Experimental Workflow and Structural Correlations
Visual diagrams are indispensable for conceptualizing the experimental workflow and the logical connections derived from NMR data.
References
- 1. benchchem.com [benchchem.com]
- 2. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Characterization of Ac-DL-Ala-OH-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric characterization of N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4). This deuterated analog of N-acetyl-DL-alanine is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. This document outlines the predicted mass spectral data, fragmentation patterns, and detailed experimental protocols for its analysis.
Introduction
N-acetyl-DL-alanine-d4 is a stable isotope-labeled version of the endogenous metabolite N-acetyl-alanine. The incorporation of four deuterium atoms increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantifying Ac-DL-Ala-OH in biological samples, improving the accuracy and reliability of analytical methods.
Predicted Mass Spectral Data
Due to the limited availability of public experimental mass spectra for this compound, the following data is predicted based on the known fragmentation of N-acetyl-alanine and fundamental principles of mass spectrometry. The molecular weight of this compound is 135.15 g/mol .[1]
Predicted Quantitative Data
The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments in both positive and negative ion modes are summarized below. These predictions assume the four deuterium atoms are located on the alanine methyl group and the alpha-carbon.
Table 1: Predicted m/z Values for this compound in Positive Ion Mode (ESI+)
| Ion Species | Predicted m/z | Description |
| [M+H]⁺ | 136.16 | Protonated molecular ion |
| [M+Na]⁺ | 158.14 | Sodium adduct |
| [M-H₂O+H]⁺ | 118.15 | Loss of water from the protonated molecule |
| [Fragment 1]⁺ | 90.09 | Loss of ketene (CH₂=C=O) from the protonated molecule |
| [Fragment 2]⁺ | 76.07 | Loss of the acetyl group and carboxyl group |
Table 2: Predicted m/z Values for this compound in Negative Ion Mode (ESI-)
| Ion Species | Predicted m/z | Description |
| [M-H]⁻ | 134.14 | Deprotonated molecular ion |
| [M-CH₃]⁻ | 116.11 | Loss of a methyl group (CD₃) |
| [Fragment 3]⁻ | 59.01 | Acetate ion |
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to follow pathways similar to its non-deuterated analog. The primary fragmentation events involve the loss of small neutral molecules such as water, ketene, and the cleavage of the amide bond.
References
Technical Guide: Isotopic Enrichment of Commercially Available Ac-DL-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4). This deuterated amino acid derivative is a valuable tool in various research applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analyses. Understanding its isotopic purity is critical for accurate experimental design and data interpretation.
Commercially Available this compound: A Data Summary
The isotopic enrichment of this compound is a key quality parameter. The following table summarizes the specifications from identified commercial suppliers.
| Supplier | Product Name | Product Number | Isotopic Enrichment (atom % D) | Chemical Purity |
| C/D/N Isotopes | N-Acetyl-DL-alanine-2,3,3,3-d4 | D-6179 | 98 | Not specified on product page |
| LGC Standards | N-Acetyl-DL-alanine-2,3,3,3-d4 | CDN-D-6179 | 98 | min 98% |
Note: Data is based on publicly available information from supplier websites as of December 2025. For lot-specific data, it is recommended to consult the Certificate of Analysis (CoA) provided by the supplier.
A Certificate of Analysis for the similar compound L-Alanine-d4 from another supplier, MedChemExpress, indicates an isotopic enrichment of 98.0% and a chemical purity of 99.94% as determined by HPLC, providing a representative example of the quality control data for such products.[1]
Experimental Protocols for Determining Isotopic Enrichment
The isotopic enrichment of deuterated compounds like this compound is typically determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. While specific internal protocols of commercial suppliers are proprietary, the following sections detail generalized, yet comprehensive, methodologies based on established scientific literature.
Mass Spectrometry (MS) Based Method
Mass spectrometry is a powerful technique for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio of the ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified.
1. Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a known concentration. The choice of solvent will depend on the ionization method used.
-
For techniques like gas chromatography-mass spectrometry (GC-MS), derivatization of the amino acid may be required to increase its volatility.
2. Instrumentation and Analysis:
-
Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like this compound when coupled with liquid chromatography (LC-MS).
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is crucial to resolve the isotopologue peaks.
-
Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of this compound. The theoretical monoisotopic mass of the fully deuterated (d4) species is approximately 135.09 g/mol . The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4).
3. Data Analysis and Enrichment Calculation:
-
Identify the peaks corresponding to each isotopologue (M, M+1, M+2, M+3, M+4, where M is the mass of the non-deuterated molecule).
-
Measure the intensity (peak area) of each isotopologue peak.
-
The atom percent deuterium (Atom % D) can be calculated using the following formula:
Where I_dx is the intensity of the peak corresponding to the species with 'x' deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Based Method
NMR spectroscopy, particularly ¹H NMR and ²H NMR, can be used to determine the level of deuteration at specific sites in a molecule.
1. Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent that does not have signals in the region of interest (e.g., DMSO-d6, CDCl₃).
-
Add an internal standard with a known concentration and a signal that does not overlap with the analyte signals.
2. ¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
The degree of deuteration can be determined by comparing the integral of the residual proton signals in the deuterated positions to the integral of a proton signal in a non-deuterated position (e.g., the N-H proton, if it does not exchange with the solvent).
-
The isotopic enrichment is calculated by subtracting the percentage of residual protons from 100%.
3. ²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence and integration of signals in the ²H spectrum directly confirm the incorporation of deuterium.
-
By comparing the integral of the deuterium signal to that of a known deuterium standard, the absolute amount of deuterium in the sample can be quantified.
Visualizing the Workflow and Application
To further clarify the processes and potential applications, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for determining the isotopic enrichment of this compound.
References
Stability and Storage of Ac-DL-Ala-OH-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a deuterated derivative of the N-acetylated amino acid alanine. Understanding the stability profile of this compound is critical for ensuring its integrity and performance in research and development applications, particularly in metabolic studies, proteomics, and as an internal standard in analytical methods.
Core Stability Profile
This compound is generally a stable compound when stored under appropriate conditions. The primary degradation pathways for N-acetylated amino acids include hydrolysis of the amide bond, decarboxylation at elevated temperatures, and potential photodegradation under intense light exposure. The deuteration in this compound is not expected to significantly alter its fundamental chemical stability compared to the non-deuterated analog.
Key Stability Aspects:
-
Solid-State Stability: As a crystalline solid, this compound exhibits good stability at ambient and refrigerated temperatures.
-
Solution Stability: The stability of this compound in solution is dependent on pH, temperature, and the solvent system. It is more susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light Sensitivity: While not highly sensitive to light, prolonged exposure to high-intensity UV light may lead to degradation.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended. Adherence to these guidelines will minimize degradation and preserve the chemical and isotopic purity of the compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. While some sources suggest room temperature storage is acceptable for short periods, long-term storage at refrigerated temperatures is optimal.[1] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation, although N-acetyl-alanine is not highly susceptible to oxidation. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. Amber glass vials are recommended.[1] |
| Form | Solid (Lyophilized Powder) | The solid form is significantly more stable than solutions. |
| Re-analysis | Every 3 years | It is recommended to re-analyze the purity of the compound after three years of storage to ensure it meets the required specifications.[2][3] |
Quantitative Stability Data
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Parameters | Duration | Potential Degradation (%) | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 5 - 10% | DL-Alanine-d4, Acetic Acid |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 10 - 15% | DL-Alanine-d4, Acetate |
| Oxidative | 3% H₂O₂ | 24 hours | < 5% | Oxidized impurities |
| Thermal | 60°C | 7 days | < 2% | Decarboxylation products |
| Photolytic | ICH Q1B Option II | 24 hours | < 1% | Photodegradation products |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of stability.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.
-
For stressed samples, dilute with mobile phase A to a final concentration of approximately 0.1 mg/mL before injection.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.
General Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
Expose the solution to the stress conditions outlined in Table 1.
-
At specified time points, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method.
Specific Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 60°C in a controlled temperature chamber.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
Visualizations
The following diagrams illustrate key logical relationships and experimental workflows relevant to the stability and analysis of this compound.
References
Technical Guide: N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4)
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides a comprehensive overview of N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a deuterated form of the endogenous metabolite N-Acetyl-DL-alanine. It covers its physicochemical properties, the rationale for its use in research, and detailed experimental protocols for its application, particularly as an internal standard in mass spectrometry-based quantification.
Core Compound Data
Stable isotope-labeled compounds are essential tools in analytical and metabolic research. This compound is a deuterated analog of Ac-DL-Ala-OH, where four hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that makes it an ideal internal standard for mass spectrometry applications.
Physicochemical Properties
Quantitative data for this compound and its related isotopic and non-isotopic analogs are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |
| N-Acetyl-DL-alanine-d4 | 2230887-18-8 [1][2] | C₅H₅D₄NO₃[1] | ~135.15[1] | Not specified |
| N-Acetyl-DL-alanine-2,3,3,3-d4 | N/A | C₅H₅D₄NO₃ | ~135.16[3] | 98 atom % D[3] |
| N-Acetyl-d3-DL-alanine-2,3,3,3-d4 | Not specified | C₅H₂D₇NO₃ | ~138.17[] | 98 atom % D |
| N-Acetyl-DL-alanine (Unlabeled) | 1115-69-1[3][5] | C₅H₉NO₃[5] | ~131.13[6] | N/A |
Rationale for Deuteration in Research
Deuterium-labeled molecules are powerful tools in drug development and metabolic analysis.[1] The substitution of hydrogen with deuterium, a stable (non-radioactive) heavy isotope, imparts a higher mass to the molecule without significantly altering its chemical properties. This unique characteristic is leveraged in several key applications:
-
Internal Standards for Quantification: In quantitative mass spectrometry (LC-MS/MS), a known concentration of the deuterated compound (e.g., this compound) is added to a biological sample. The deuterated standard co-elutes with the endogenous, non-deuterated analyte (Ac-DL-Ala-OH) but is distinguished by its higher mass. This allows for precise quantification of the analyte by correcting for variations in sample preparation and instrument response.
-
Metabolic and Pharmacokinetic Studies: Deuteration can be used to trace the metabolic fate of a compound in vivo. Furthermore, because the carbon-deuterium bond is stronger than the carbon-hydrogen bond (the kinetic isotope effect), deuteration at specific sites can slow down metabolism, a strategy sometimes used in drug development to improve a drug's pharmacokinetic profile.[1]
Experimental Protocols
The following are representative protocols. Researchers should optimize these methods for their specific experimental conditions and instrumentation.
General Synthesis of N-Acetyl-DL-alanine
This protocol describes a general method for the N-acetylation of DL-alanine using acetic anhydride. This method can be adapted for the synthesis of the deuterated analog if starting with DL-alanine-d4.
Materials:
-
DL-alanine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Büchner funnel and vacuum flask
Methodology:
-
Dissolution: Dissolve DL-alanine in glacial acetic acid within a round-bottom flask with gentle heating and stirring.
-
Acetylation: Slowly add a molar excess (e.g., 1.2-1.5 equivalents) of acetic anhydride to the solution. The reaction is exothermic.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-60°C) for 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Crystallization: Cool the reaction mixture in an ice bath to induce the precipitation of N-Acetyl-DL-alanine.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold deionized water to remove residual acetic acid and then dry under vacuum to a constant weight.
Diagram: Synthesis of N-Acetyl-DL-alanine
Caption: A workflow diagram illustrating the key steps for the synthesis of N-Acetyl-DL-alanine.
Use of this compound as an Internal Standard for LC-MS/MS Quantification
This protocol outlines the use of this compound for quantifying the endogenous analyte Ac-DL-Ala-OH in a biological matrix (e.g., plasma).
Materials:
-
Biological samples (e.g., plasma, cell lysate)
-
This compound (Internal Standard, IS) stock solution of known concentration
-
Ac-DL-Ala-OH (Analyte) for calibration curve standards
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
-
LC-MS grade water and solvents
-
Centrifuge, vortex mixer
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
In a microcentrifuge tube, add a small volume of the this compound internal standard stock solution to a defined volume of the biological sample. This "spikes" the sample.
-
Add 3-4 volumes of ice-cold protein precipitation solvent (e.g., methanol).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of the unlabeled analyte (Ac-DL-Ala-OH).
-
Add the same fixed amount of the internal standard (this compound) to each calibration standard as was added to the unknown samples.
-
Process these standards using the same sample preparation steps described above.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method (e.g., reverse-phase or HILIC) to separate the analyte from other matrix components.
-
Optimize mass spectrometer parameters for both the analyte and the internal standard. This involves selecting precursor and product ion transitions (Multiple Reaction Monitoring or MRM) for both molecules.
-
Example Analyte Transition: m/z 132.1 -> [fragment ion]
-
Example IS Transition: m/z 136.2 -> [corresponding fragment ion]
-
-
Inject the prepared samples and calibration standards onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in all samples and standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS).
-
Generate a calibration curve by plotting the peak area ratio against the known concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram: LC-MS/MS Workflow with Internal Standard
Caption: Workflow for quantifying an endogenous analyte using a deuterated internal standard via LC-MS/MS.
References
Understanding the Kinetic Isotope Effect of Ac-DL-Ala-OH-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms and has significant implications in drug development, particularly for optimizing metabolic stability. This technical guide provides an in-depth exploration of the kinetic isotope effect, using N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4) as a focal point. While direct experimental data for this specific isotopologue is not extensively available in public literature, this document synthesizes relevant data from studies on deuterated alanine in enzymatic systems, outlines detailed experimental protocols for KIE determination and synthesis, and provides visualizations of key processes. This guide serves as a comprehensive resource for researchers aiming to understand and apply the principles of KIE in their own work.
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes.[2][3] A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken, which typically results in a slower reaction rate.[2] The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to that with the heavy isotope (kH).
Primary vs. Secondary KIE:
-
Primary Kinetic Isotope Effect (PKIE): Occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. Deuterium PKIEs (kH/kD) are typically in the range of 2 to 8.[2]
-
Secondary Kinetic Isotope Effect (SKIE): Is observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. SKIEs are generally smaller, with deuterium SKIEs often ranging from 0.7 to 1.5.[1][2]
Quantitative Data: Kinetic Isotope Effects in Alanine Racemase
| Isotope Effect Type | Direction | Value (kH/kD) | Reference |
| Primary KIE | D-Alanine → L-Alanine | 1.57 ± 0.05 | [4] |
| L-Alanine → D-Alanine | 1.66 ± 0.09 | [4] | |
| D-Alanine → L-Alanine (in H₂O) | 1.297 | [5] | |
| L-Alanine → D-Alanine (in H₂O) | 1.877 | [5] | |
| D-Alanine → L-Alanine (in D₂O) | 1.176 | [5] | |
| L-Alanine → D-Alanine (in D₂O) | 1.824 | [5] | |
| Secondary KIE | External Aldimine Formation (L→D, forward) | 1.13 ± 0.05 | [4] |
| External Aldimine Formation (L→D, reverse) | 0.90 ± 0.03 | [4] | |
| External Aldimine Formation (D→L, forward) | 1.13 ± 0.06 | [4] | |
| External Aldimine Formation (D→L, reverse) | 0.89 ± 0.03 | [4] | |
| Heavy Enzyme KIE | with L-Alanine (kcat/KM) | ~1.3 | [6][7][8] |
| with D-Alanine (kcat/KM) | ~1.3 | [6][7][8] | |
| with Cα-deuterated Alanine (kcat/KM) | ~3 | [6][7][8] |
Experimental Protocols
Synthesis of N-acetyl-DL-alanine-d4 (this compound)
A plausible synthetic route to this compound involves a two-step process: deuteration of DL-alanine followed by N-acetylation.
Step 1: Deuteration of DL-Alanine to obtain DL-Alanine-d4
This procedure is adapted from methods for deuterating amino acids.[9]
-
Materials: DL-Alanine, Deuterium Oxide (D₂O, 99.9 atom % D), Pyridoxal hydrochloride, Aluminum sulfate (Al₂(SO₄)₃).
-
Procedure:
-
Dissolve DL-alanine, a catalytic amount of pyridoxal hydrochloride, and aluminum sulfate in D₂O.
-
Reflux the mixture for an extended period (e.g., 24-48 hours) to allow for H/D exchange at the α- and β-positions. The progress of deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals.
-
After the desired level of deuteration is achieved, cool the reaction mixture.
-
Isolate the deuterated DL-alanine by crystallization or by using an ion-exchange column.
-
Dry the resulting DL-alanine-d4 under vacuum.
-
Step 2: N-acetylation of DL-Alanine-d4
This procedure is based on standard methods for the N-acetylation of amino acids.[10]
-
Materials: DL-Alanine-d4, Acetic anhydride, Acetic acid (or D₂O as solvent).
-
Procedure:
-
Suspend the synthesized DL-alanine-d4 in a suitable solvent (e.g., acetic acid or D₂O).
-
Slowly add a slight molar excess of acetic anhydride to the suspension while stirring. The reaction is typically performed at room temperature or with gentle heating (e.g., 50-70°C).
-
Continue stirring until the reaction is complete, which can be monitored by techniques like TLC or NMR.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure N-acetyl-DL-alanine-d4.
-
Measurement of the Kinetic Isotope Effect by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for measuring KIEs, particularly for reactions in solution.[11][12][13][14][15] The competitive KIE can be determined by monitoring the change in the isotopic ratio of the starting material over the course of the reaction.
-
Principle: In a competitive experiment, a mixture of the protiated (Ac-DL-Ala-OH) and deuterated (this compound) substrates is subjected to the reaction conditions. The relative amounts of the two isotopologues are measured at different time points using NMR. Since the protiated substrate reacts faster, the reaction mixture will become enriched in the deuterated substrate as the reaction progresses.
-
Experimental Setup:
-
Prepare a reaction mixture containing a known ratio of Ac-DL-Ala-OH and this compound, along with the other necessary reagents for the reaction of interest.
-
Initiate the reaction and acquire NMR spectra at various time points (t=0, t₁, t₂, ...). ¹H NMR can be used to monitor the disappearance of the substrate signals.
-
Integrate the relevant signals for both the protiated and deuterated species to determine their relative concentrations at each time point.
-
The KIE can be calculated using the following equation: KIE = kH/kD = ln(fH) / ln(fD) where fH and fD are the fractions of the protiated and deuterated substrates remaining at a given time, respectively.
-
Visualizations
Signaling Pathway: Alanine Racemase Catalytic Cycle
The catalytic cycle of alanine racemase provides a well-studied example of a reaction where the KIE of an amino acid can be investigated. The mechanism involves a pyridoxal phosphate (PLP) cofactor.
Caption: Catalytic cycle of Alanine Racemase.
Experimental Workflow: Synthesis of this compound
The synthesis of N-acetyl-DL-alanine-d4 can be visualized as a two-stage process.
Caption: Workflow for the synthesis of this compound.
Logical Relationship: KIE Measurement by Competitive NMR
This diagram illustrates the logic behind determining the kinetic isotope effect using a competitive NMR experiment.
Caption: Logic for KIE determination via competitive NMR.
Conclusion
The kinetic isotope effect is a fundamental concept in physical organic chemistry with practical applications in mechanistic elucidation and drug design. While a comprehensive dataset for the KIE of this compound is yet to be established, this guide provides a foundational understanding by leveraging data from related systems. The outlined experimental protocols for synthesis and KIE measurement offer a practical starting point for researchers. The visualizations of the alanine racemase cycle and experimental workflows further clarify these complex processes. It is anticipated that future research will provide more direct data on the KIE of this compound and other deuterated N-acetyl amino acids, further enhancing our ability to rationally design molecules with optimized properties.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Heavy Enzyme Kinetic Isotope Effects on Proton Transfer in Alanine Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heavy-enzyme kinetic isotope effects on proton transfer in alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 15. researchgate.net [researchgate.net]
Ac-DL-Ala-OH-d4 in Metabolic Pathway Tracing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying flux in biological systems. Deuterium-labeled compounds, in particular, offer a versatile tool for these studies due to the relative ease of detection by mass spectrometry and nuclear magnetic resonance spectroscopy. This technical guide provides an in-depth overview of the application of N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4) in metabolic pathway tracing. While direct experimental data for this specific isotopologue is limited, this document extrapolates from established principles of stable isotope tracing with labeled alanine and the known metabolism of N-acetylated amino acids to present a comprehensive framework for its use. This guide covers the core principles, detailed experimental protocols, representative data, and visualizations of relevant metabolic pathways and experimental workflows.
Introduction to this compound as a Metabolic Tracer
N-acetyl-DL-alanine (Ac-DL-Ala-OH) is a modified form of the amino acid alanine. The N-acetylation of amino acids is a common biological modification that can influence their transport, metabolism, and biological activity. In metabolic tracing studies, the deuterium-labeled analogue, this compound, can serve as a valuable probe to investigate several metabolic processes. The four deuterium atoms provide a significant mass shift, facilitating its distinction from the endogenous, unlabeled counterpart by mass spectrometry.
The metabolic fate of this compound is expected to follow one of two primary routes:
-
Deacetylation: The N-acetyl group can be removed by acylases, releasing deuterated DL-alanine. The resulting d4-alanine can then enter the cellular alanine pool and participate in various metabolic pathways, including gluconeogenesis, the tricarboxylic acid (TCA) cycle, and transamination reactions.
-
Direct Metabolism or Excretion: The intact N-acetylated molecule may be a substrate for other enzymes or be excreted.
By tracking the incorporation of the d4 label into downstream metabolites, researchers can gain insights into the activity of these pathways under different physiological or pathological conditions.
Core Metabolic Pathways
The primary metabolic pathways that can be traced using this compound, following its conversion to d4-alanine, are central to cellular metabolism.
Alanine Metabolism and its Intersection with Central Carbon Metabolism
Once deacetylated, d4-alanine can be converted to d3-pyruvate through the action of alanine aminotransferase (ALT). This positions the tracer at a critical node linking glycolysis, the TCA cycle, and amino acid metabolism. The deuterated pyruvate can then be metabolized through several routes:
-
TCA Cycle: Conversion to acetyl-CoA by pyruvate dehydrogenase, leading to labeled citrate and subsequent TCA cycle intermediates.
-
Gluconeogenesis: Carboxylation to oxaloacetate by pyruvate carboxylase, a key step in glucose synthesis.
-
Lactate Fermentation: Reduction to lactate by lactate dehydrogenase.
The diagram below illustrates the entry of d4-alanine into central metabolic pathways.
Metabolic fate of this compound.
Experimental Protocols
The following sections outline a general methodology for a stable isotope tracing experiment using this compound in a cell culture model.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Medium Preparation: Prepare the labeling medium by supplementing base medium (lacking alanine) with a known concentration of this compound. The concentration should be optimized based on the specific cell type and experimental goals.
-
Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.
Metabolite Extraction
-
Quenching and Washing: At each time point, rapidly aspirate the labeling medium and quench metabolism by adding ice-cold 80% methanol.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Vortex the samples and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen analytical platform (e.g., 50% acetonitrile for LC-MS).
-
Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS).
-
Data Acquisition: Acquire data in full scan mode to detect all isotopologues of the targeted metabolites. The mass resolution should be sufficient to resolve the deuterated and non-deuterated forms.
-
Data Analysis: Process the raw data using specialized software to identify and quantify the different isotopologues. The fractional labeling of each metabolite is calculated as the ratio of the peak intensity of the labeled isotopologue to the sum of the intensities of all isotopologues.
The general workflow for a tracing experiment is depicted below.
Experimental workflow for metabolic tracing.
Data Presentation and Interpretation
The quantitative data from a metabolic tracing experiment with this compound can be summarized in tables to facilitate comparison and interpretation. The tables below present hypothetical data for the fractional labeling of key metabolites over a 24-hour time course in two cell lines: a control cell line and a cell line with a hypothetical metabolic alteration (e.g., upregulated gluconeogenesis).
Table 1: Fractional Labeling of Alanine and Pyruvate
| Time (hours) | Metabolite | Isotopologue | Control Cells (Fractional Labeling) | Altered Cells (Fractional Labeling) |
| 1 | Alanine | M+4 | 0.65 | 0.68 |
| 4 | Alanine | M+4 | 0.85 | 0.88 |
| 12 | Alanine | M+4 | 0.92 | 0.95 |
| 24 | Alanine | M+4 | 0.95 | 0.96 |
| 1 | Pyruvate | M+3 | 0.15 | 0.25 |
| 4 | Pyruvate | M+3 | 0.35 | 0.55 |
| 12 | Pyruvate | M+3 | 0.50 | 0.75 |
| 24 | Pyruvate | M+3 | 0.55 | 0.80 |
Table 2: Fractional Labeling of TCA Cycle Intermediates
| Time (hours) | Metabolite | Isotopologue | Control Cells (Fractional Labeling) | Altered Cells (Fractional Labeling) |
| 4 | Citrate | M+2 | 0.10 | 0.12 |
| 12 | Citrate | M+2 | 0.25 | 0.30 |
| 24 | Citrate | M+2 | 0.35 | 0.40 |
| 4 | Malate | M+3 | 0.05 | 0.15 |
| 12 | Malate | M+3 | 0.15 | 0.35 |
| 24 | Malate | M+3 | 0.20 | 0.45 |
Interpretation:
-
Alanine (M+4): The rapid and high fractional labeling of alanine in both cell lines indicates efficient uptake and deacetylation of this compound.
-
Pyruvate (M+3): The higher fractional labeling of pyruvate in the "Altered Cells" suggests an increased conversion of alanine to pyruvate, which could be indicative of higher ALT activity.
-
Citrate (M+2): The labeling in citrate demonstrates the entry of the deuterated carbon skeleton into the TCA cycle via pyruvate dehydrogenase.
-
Malate (M+3): The significantly higher labeling of malate in the "Altered Cells" is consistent with an increased flux through pyruvate carboxylase, a key enzyme in gluconeogenesis. This would lead to the formation of labeled oxaloacetate, which then equilibrates with malate.
Conclusion
This compound is a promising tracer for investigating central carbon metabolism. Its application, coupled with modern analytical techniques like high-resolution mass spectrometry, can provide valuable quantitative data on the metabolic fluxes through key pathways. While the information presented in this guide is based on established principles rather than direct experimental evidence for this specific molecule, it provides a robust framework for designing, executing, and interpreting metabolic tracing studies. Such studies are crucial for understanding the metabolic reprogramming in various diseases and for the development of novel therapeutic strategies.
The Role of Ac-DL-Ala-OH-d4 in Quantitative Proteomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4) in the field of quantitative proteomics and metabolomics. While direct, widespread research citing this specific molecule is not extensively published, its primary and critical role is established as an internal standard for the precise quantification of its non-deuterated counterpart, N-acetyl-DL-alanine, in complex biological samples. This guide will detail its function, provide a comprehensive, representative experimental protocol for its use in a typical LC-MS/MS workflow, and present illustrative data.
Core Function: A Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, particularly in proteomics and metabolomics, accuracy and reproducibility are paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving reliable quantification. This compound, with four deuterium atoms replacing four hydrogen atoms, is an ideal internal standard for N-acetyl-DL-alanine.
The fundamental principle behind its use is that a known concentration of the "heavy" this compound is spiked into a biological sample containing an unknown quantity of the "light" (endogenous) N-acetyl-DL-alanine. The SIL standard co-elutes with the analyte during chromatography and is co-ionized in the mass spectrometer. Because the deuterated and non-deuterated forms are chemically identical, they experience the same extraction efficiency, ionization suppression or enhancement, and fragmentation. However, they are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification of the endogenous N-acetyl-DL-alanine can be achieved, correcting for any sample loss or matrix effects during sample preparation and analysis.
Quantitative Data Presentation
| Sample ID | Group | Analyte Peak Area (N-acetyl-DL-alanine) | Internal Standard Peak Area (this compound) | Analyte/IS Ratio | Calculated Concentration (µM) |
| CTRL-01 | Control | 152,345 | 305,123 | 0.499 | 4.99 |
| CTRL-02 | Control | 161,890 | 308,456 | 0.525 | 5.25 |
| CTRL-03 | Control | 148,976 | 301,550 | 0.494 | 4.94 |
| TRTD-01 | Treated | 255,432 | 306,789 | 0.833 | 8.33 |
| TRTD-02 | Treated | 268,765 | 309,112 | 0.869 | 8.69 |
| TRTD-03 | Treated | 249,871 | 302,345 | 0.826 | 8.26 |
This table is a representative example to illustrate data presentation and does not reflect actual experimental results.
Experimental Protocols
The following is a detailed, representative methodology for the quantification of N-acetyl-DL-alanine in a biological matrix (e.g., plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Analytes: N-acetyl-DL-alanine
-
Internal Standard: N-Acetyl-DL-alanine-d4 (this compound)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)
-
Sample Matrix: Human Plasma (or other relevant biological fluid)
-
Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS/MS system (e.g., Triple Quadrupole)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve N-acetyl-DL-alanine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of N-acetyl-DL-alanine by serial dilution of the primary stock solution with 50% methanol in water. These will be used to create the calibration curve.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with 50% methanol in water to a final concentration of 1 µg/mL.
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the 1 µg/mL internal standard working solution (this compound).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex each sample for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% FA).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to LC vials for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte).
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-acetyl-DL-alanine: Determine the precursor ion (e.g., [M+H]+ or [M-H]-) and a stable product ion.
-
This compound: Determine the precursor ion (which will be +4 Da compared to the analyte) and a corresponding stable product ion.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity for each transition.
-
Data Analysis
-
Integrate the peak areas for the MRM transitions of both the analyte (N-acetyl-DL-alanine) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the analyte/IS ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.
-
Determine the concentration of N-acetyl-DL-alanine in the unknown samples by interpolating their analyte/IS ratio from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for quantifying N-acetyl-DL-alanine using this compound.
Logical Relationship of Internal Standard
Caption: Logic of using a stable isotope-labeled internal standard for quantification.
Methodological & Application
Application Notes and Protocols for Protein Labeling with Ac-DL-Ala-OH-d4 for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isotopic labeling of proteins with deuterated alanine, specifically utilizing N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), for Nuclear Magnetic Resonance (NMR) spectroscopy studies. This method is particularly valuable for investigating the structure, dynamics, and interactions of large proteins and macromolecular complexes.
Introduction
The study of high-molecular-weight proteins by solution NMR is often hindered by spectral complexity and rapid signal decay. Isotopic labeling with stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) is a powerful strategy to overcome these limitations. Perdeuteration, the substitution of most protons with deuterons, significantly simplifies ¹H NMR spectra and reduces relaxation rates, leading to sharper signals. Selective protonation of specific residues or methyl groups in a deuterated background provides sensitive probes for structural and dynamic analysis.
Alanine methyl groups are excellent probes due to their proximity to the protein backbone and their frequent presence in hydrophobic cores and at protein-protein interfaces.[1] This protocol details the expression of a target protein in a deuterated minimal medium supplemented with this compound to achieve specific labeling of alanine residues. To minimize isotopic scrambling, where the deuterium label is incorporated into other amino acids, a strategy of co-addition of other deuterated compounds is employed.[1][2][3]
Data Presentation
Table 1: M9 Minimal Medium Composition for Deuterated Protein Expression
| Component | Stock Concentration | Volume for 1 L Medium | Final Concentration | Notes |
| D₂O | 99.9% | ~970 mL | >98% | Main solvent for the medium. |
| M9 Salts (5x) in D₂O | 5x | 200 mL | 1x | Provides essential salts. |
| ¹⁵NH₄Cl | 1 g/mL in D₂O | 1 mL | 1 g/L | Nitrogen source for ¹⁵N labeling. |
| d₇-Glucose | 20% (w/v) in D₂O | 10 mL | 2 g/L | Deuterated carbon source. |
| MgSO₄ | 1 M in D₂O | 2 mL | 2 mM | |
| CaCl₂ | 1 M in D₂O | 0.1 mL | 0.1 mM | |
| Thiamine (Vitamin B1) | 10 mg/mL in D₂O | 0.1 mL | 1 µg/mL | |
| Trace Metals Solution | 1000x | 1 mL | 1x | Provides essential micronutrients. |
| Ac-DL-Ala-OH-d₄ | 100 mg/mL in D₂O | 8 mL | 800 mg/L | Labeling precursor. Only L-isomer is incorporated. |
| α-ketoisovalerate-d₇ | 50 mg/mL in D₂O | 1.2 mL | 60 mg/L | To suppress scrambling to Val and Leu.[2][3] |
| Succinate-d₄ | 100 mg/mL in D₂O | 2 mL | 200 mg/L | To suppress scrambling via the TCA cycle.[2][3] |
| L-isoleucine-d₁₀ | 50 mg/mL in D₂O | 1 mL | 50 mg/L | To suppress scrambling to Ile.[2][3] |
Table 2: Expected Protein Yield and Labeling Efficiency
| Parameter | Expected Value | Method of Determination |
| Protein Yield | 5-50 mg per liter of culture | SDS-PAGE, UV-Vis Spectroscopy |
| Deuteration Level | >95% | Mass Spectrometry |
| Alanine Methyl Protonation | >95% | NMR Spectroscopy |
| Background Isotope Scrambling | <1% | NMR Spectroscopy, Mass Spectrometry |
Experimental Protocols
Preparation of Deuterated M9 Minimal Medium
-
Prepare Stock Solutions: Prepare concentrated stock solutions of M9 salts, ¹⁵NH₄Cl, d₇-glucose, MgSO₄, CaCl₂, thiamine, and trace metals in 99.9% D₂O. Sterilize by autoclaving or filter sterilization.
-
Prepare Labeling and Scrambling Suppression Stocks: Prepare sterile stock solutions of Ac-DL-Ala-OH-d₄, α-ketoisovalerate-d₇, succinate-d₄, and L-isoleucine-d₁₀ in D₂O and sterilize by filtration.
-
Assemble Final Medium: In a sterile container, assemble the final 1 L of M9 medium by adding the appropriate volumes of each stock solution to D₂O as detailed in Table 1. Add the appropriate antibiotic for plasmid selection.
Adaptation of E. coli to D₂O
E. coli cells require gradual adaptation to grow efficiently in a D₂O-based medium.
-
Initial Culture: Inoculate a single colony of E. coli BL21(DE3) cells harboring the expression plasmid for the target protein into 5 mL of LB medium (in H₂O) and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
First Adaptation: Transfer an aliquot of the LB culture to a larger volume of 50% D₂O M9 medium (prepared by mixing equal volumes of H₂O-based and D₂O-based M9 media). Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Second Adaptation: Transfer an aliquot of the 50% D₂O culture to a 75% D₂O M9 medium and grow under the same conditions.
-
Final Adaptation: Finally, transfer an aliquot to 100% D₂O M9 medium and grow overnight at 37°C to generate the starter culture for large-scale expression.
Protein Expression and Labeling
-
Inoculation: Inoculate 1 L of the prepared deuterated M9 medium (containing all labeling and scrambling suppression reagents) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with vigorous shaking (200-250 rpm). Monitor the cell growth by measuring the OD₆₀₀.
-
Induction: When the OD₆₀₀ reaches 0.8-1.0, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for an additional 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Protein Purification and NMR Sample Preparation
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Purification: Purify the target protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
Buffer Exchange: Exchange the purified protein into a D₂O-based NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 1 mM DTT, pH 7.0).
-
Concentration: Concentrate the protein sample to the desired concentration for NMR studies (typically 0.1-1.0 mM).
-
NMR Analysis: Acquire NMR spectra (e.g., ¹H-¹³C HSQC or methyl-TROSY) to confirm the incorporation of the labeled alanine and to proceed with structural and dynamic studies.
Mandatory Visualization
Caption: Experimental workflow for deuterated protein expression and labeling.
Caption: Metabolic pathways for alanine incorporation and scrambling suppression.
References
Application Notes and Protocols for Ac-DL-Ala-OH-d4 as a Tracer in In Vivo Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the dynamic changes in metabolic pathways in vivo.[1][2][3] Ac-DL-Ala-OH-d4, a deuterium-labeled and N-acetylated form of alanine, serves as a valuable tracer for elucidating the contributions of alanine to central carbon metabolism, including gluconeogenesis, the tricarboxylic acid (TCA) cycle, and its interplay with various signaling pathways. The presence of the d4 label allows for sensitive detection by mass spectrometry, while the N-acetyl group and the racemic nature of the compound provide unique opportunities to study specific aspects of amino acid metabolism.
This document provides detailed application notes and protocols for the use of this compound as a tracer in in vivo metabolic flux analysis, aimed at researchers, scientists, and drug development professionals.
Metabolic Fate and Applications
This compound is anticipated to enter the body's amino acid pool and participate in several key metabolic processes. The metabolic fate of this tracer is likely to involve two primary considerations: the deacetylation of the N-acetyl group and the differential metabolism of the D- and L-isomers.
-
N-acetyl group: N-acetylated amino acids are endogenous metabolites that can be involved in protein synthesis and degradation.[4] The N-acetyl group may be cleaved by acylases, releasing deuterated DL-alanine. Alternatively, the intact molecule may be metabolized through specific pathways.
-
D- and L-isomers: L-alanine is a proteinogenic amino acid that is readily incorporated into various metabolic pathways. D-amino acids are also present in mammals and are metabolized by D-amino acid oxidase, which can convert D-alanine to pyruvate.[5]
Primary applications for this compound as a tracer include:
-
Quantifying gluconeogenesis: By tracking the incorporation of the d4 label into glucose, the rate of glucose production from alanine can be determined.
-
Probing the TCA cycle: The entry of deuterated pyruvate (derived from deuterated alanine) into the TCA cycle can be monitored by measuring the isotopic enrichment of TCA cycle intermediates.
-
Investigating the Glucose-Alanine Cycle: This tracer is ideal for studying the inter-organ transport of carbon and nitrogen between muscle and liver.[6][7]
-
Assessing protein synthesis: The incorporation of deuterated L-alanine into proteins can be used to measure protein synthesis rates.
-
Studying D-amino acid metabolism: The use of a racemic mixture allows for the simultaneous investigation of L- and D-alanine metabolic pathways.
Experimental Protocols
The following protocols are generalized for an in vivo study using a mouse model and should be adapted based on the specific research question and experimental setup.
Tracer Administration
Objective: To introduce this compound into the systemic circulation.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal balance
-
Syringes and needles for injection (e.g., 27-gauge)
Procedure:
-
Tracer Preparation: Prepare a sterile solution of this compound in saline at a concentration suitable for the desired dose. A typical starting dose for a bolus injection is in the range of 10-50 mg/kg body weight.
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fasting for a short period (e.g., 4-6 hours) may be necessary to achieve a metabolic steady state, depending on the study's goals.
-
Administration: Administer the tracer solution via intraperitoneal (IP) or intravenous (IV) injection. The choice of administration route will affect the kinetics of tracer distribution.[8]
Sample Collection
Objective: To collect biological samples for the analysis of isotopic enrichment.
Materials:
-
Capillary tubes or collection tubes with anticoagulant (e.g., EDTA) for blood collection.
-
Surgical tools for tissue collection.
-
Liquid nitrogen for snap-freezing tissues.
Procedure:
-
Blood Collection: Collect blood samples at various time points after tracer administration (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamic changes in tracer concentration. Blood can be collected from the tail vein or via cardiac puncture at the terminal time point.
-
Tissue Collection: At the end of the experiment, euthanize the animal and rapidly dissect tissues of interest (e.g., liver, skeletal muscle, kidney).
-
Sample Processing: Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity and store at -80°C until analysis. Plasma can be separated from whole blood by centrifugation and stored at -80°C.
Sample Preparation for LC-MS Analysis
Objective: To extract metabolites from plasma and tissues for mass spectrometry analysis.
Materials:
-
Cold methanol, acetonitrile, and water (LC-MS grade).
-
Centrifuge.
-
Homogenizer for tissue samples.
-
Syringe filters (0.22 µm).
Procedure:
-
Plasma Metabolite Extraction:
-
To 50 µL of plasma, add 200 µL of cold methanol.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
-
Tissue Metabolite Extraction:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Add cold extraction solvent (e.g., 80% methanol) and homogenize the tissue on ice.
-
Follow a similar protein precipitation and extraction procedure as for plasma.
-
Data Presentation
Quantitative data from metabolic flux analysis studies are typically presented in tables to facilitate comparison between different experimental groups.
Table 1: Hypothetical Isotopic Enrichment of Alanine in Plasma
| Time (minutes) | Isotopic Enrichment (%) - Control Group | Isotopic Enrichment (%) - Treatment Group |
| 0 | 0.0 | 0.0 |
| 15 | 25.3 ± 2.1 | 20.1 ± 1.8 |
| 30 | 18.7 ± 1.5 | 15.5 ± 1.4 |
| 60 | 10.2 ± 0.9 | 8.9 ± 0.7 |
| 120 | 4.5 ± 0.4 | 3.8 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Flux Rates of Alanine-Derived Glucose Production
| Experimental Group | Glucose Production from Alanine (µmol/kg/min) |
| Control | 5.2 ± 0.6 |
| Treatment | 3.8 ± 0.4* |
*p < 0.05 compared to the control group.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
The following diagram illustrates the potential metabolic fate of this compound.
Metabolic fate of this compound.
Experimental Workflow
This diagram outlines the key steps in an in vivo metabolic flux experiment using this compound.
Experimental workflow for in vivo metabolic flux analysis.
Glucose-Alanine Cycle
This diagram illustrates the Glucose-Alanine cycle, a key pathway for inter-organ carbon and nitrogen transport that can be traced with this compound.
The Glucose-Alanine Cycle.
AMPK Signaling Pathway and Alanine Metabolism
Alanine metabolism has been shown to influence the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.
Interplay of Alanine Metabolism and AMPK Signaling.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 7. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Ac-DL-Ala-OH-d4 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4) in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound concentrations in a biological matrix. A stable isotope-labeled internal standard, N-acetyl-DL-alanine-d7 (Ac-DL-Ala-OH-d7), is employed to ensure high accuracy and precision.
Introduction
N-acetyl-DL-alanine (Ac-DL-Ala-OH) is an acetylated form of the amino acid alanine. Deuterated variants, such as this compound, are valuable tools in metabolic research and as internal standards for quantitative bioanalysis. Accurate measurement of these compounds in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers high selectivity and sensitivity for the quantification of small molecules in complex biological fluids.[1] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (analyte)
-
Ac-DL-Ala-OH-d7 (internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized and filtered
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike 50 µL of plasma with 10 µL of internal standard working solution (Ac-DL-Ala-OH-d7 in 50% ACN/water).
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 reversed-phase column.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 2 2.0 98 2.5 98 2.6 2 | 3.5 | 2 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
The mass transitions for this compound and the internal standard were optimized as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 136.1 | 92.1 | 15 |
| Ac-DL-Ala-OH-d7 (IS) | 139.1 | 95.1 | 15 |
Results and Discussion
The developed LC-MS/MS method demonstrated good linearity, accuracy, and precision for the quantification of this compound in human plasma.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 10 to 10,000 ng/mL. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was determined to be 10 ng/mL.
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 10 - 10,000 | >0.99 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Mid, High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 30 | 4.5 | 102.3 | 5.1 | 101.8 |
| Mid QC | 300 | 3.2 | 98.7 | 4.0 | 99.2 |
| High QC | 3000 | 2.8 | 101.5 | 3.5 | 100.9 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in a neat solution.[2] The recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 30 | 95.8 | 92.1 |
| High QC | 3000 | 97.2 | 94.5 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the analytical quantification process.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-DL-Ala-OH-d4 in Drug Metabolism and Pharmacokinetics
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Ac-DL-Ala-OH-d4, or N-acetyl-DL-alanine-d4, is a stable isotope-labeled (SIL) derivative of N-acetyl-DL-alanine. Stable isotope labeling involves the substitution of atoms with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium).[][2][3] This labeling renders the molecule chemically identical to its unlabeled counterpart but with a different mass, allowing for its differentiation and quantification by mass spectrometry (MS).[] this compound serves as an invaluable tool in drug metabolism and pharmacokinetics (DMPK) studies, primarily as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) bioanalysis.[3][4][5] Its use enhances the accuracy, precision, and robustness of quantitative assays for therapeutic drugs and their metabolites in complex biological matrices.[4][6]
Physicochemical Properties
A summary of the physicochemical properties of the unlabeled analog, N-acetyl-DL-alanine, is presented below. These properties are expected to be nearly identical for this compound, with a slight increase in molecular weight due to the deuterium labeling.
| Property | Value | Reference |
| Molecular Formula | C5H9NO3 | [7] |
| Molecular Weight | 131.13 g/mol | [7][8] |
| XLogP3 | -0.9 | [7][8] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 7345 |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 7345 |
| Rotatable Bond Count | 2 | PubChem CID: 7345 |
| Exact Mass | 131.058243149 Da | [7] |
| Monoisotopic Mass | 131.058243149 Da | [7] |
Note: The molecular weight of this compound will be higher by approximately 4.028 Da due to the four deuterium atoms.
Principle of Use in DMPK Studies
The primary application of this compound in DMPK is as an internal standard in quantitative bioanalysis.[3][4] An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement during LC-MS analysis.[5][9] By adding a known concentration of this compound to all samples (calibration standards, quality controls, and unknown study samples) prior to sample preparation, it can compensate for variability in sample extraction, handling, and instrument response.[6][10] The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and quantify the analyte in the unknown samples, leading to more reliable and reproducible results.[6]
Metabolic Fate Considerations
While this compound is primarily used as an analytical standard, understanding the potential metabolism of its non-deuterated counterpart, N-acetyl-DL-alanine, can be informative. N-acetylated amino acids can be involved in various metabolic pathways. The N-acetyl group can be hydrolyzed by deacetylases, releasing alanine.[11][12] The D- and L-enantiomers may exhibit different pharmacokinetic profiles, with potential for different rates of metabolism and clearance.[11][12] For instance, studies on N-acetyl-DL-leucine have shown significant differences in the pharmacokinetics of its enantiomers.[11][12] When using this compound as an internal standard for a structurally similar analyte, it is crucial to ensure that it is metabolically stable during the course of the experiment or that any potential metabolites do not interfere with the analysis of the target analyte.
Experimental Protocols
Protocol 1: Murine Pharmacokinetic Study of a Novel Therapeutic Agent using this compound as an Internal Standard
This protocol outlines a typical pharmacokinetic study in mice to determine the plasma concentration-time profile of a novel therapeutic agent ("Drug X") following oral administration.
1. Materials and Reagents:
-
Drug X
-
This compound (Internal Standard)
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle for Drug X (e.g., 0.5% carboxymethylcellulose)
-
K2-EDTA tubes for blood collection
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Phosphate-buffered saline (PBS)
2. Experimental Workflow Diagram:
Caption: Experimental workflow for a murine pharmacokinetic study.
3. Dosing Solution and Internal Standard Preparation:
-
Dosing Solution: Prepare a suspension of Drug X in the vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).
-
Internal Standard Stock Solution: Accurately weigh this compound and dissolve it in an appropriate solvent (e.g., 50:50 ACN:water) to prepare a 1 mg/mL stock solution.
-
Internal Standard Working Solution: Dilute the stock solution with the same solvent to a final concentration of 100 ng/mL. This working solution will be used for spiking into the plasma samples.
4. Animal Dosing and Sample Collection:
-
Fast mice overnight prior to dosing.
-
Administer Drug X orally via gavage.
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2-EDTA tubes.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
5. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 20 µL aliquot of each plasma sample, calibration standard, and quality control, add 100 µL of the internal standard working solution (100 ng/mL in ACN).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode, depending on the analyte.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for both Drug X and this compound.
7. Data Analysis:
-
Integrate the peak areas for the analyte (Drug X) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Drug X in the unknown samples from the calibration curve.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
Signaling Pathway and Logical Relationship Diagrams
Drug Metabolism Signaling Pathway:
Caption: A simplified diagram of drug metabolism pathways.
Logical Relationship of Internal Standard Usage:
Caption: The logic of using an internal standard to correct for variability.
References
- 2. pharmiweb.com [pharmiweb.com]
- 3. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 4. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
Application Notes and Protocols for Cell Culture Media Preparation with Ac-DL-Ala-OH-d4
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Acetyl-DL-alanine-2,3,3,3-d4 (Ac-DL-Ala-OH-d4) is a stable isotope-labeled, racemic mixture of the N-acetylated form of the amino acid alanine. Its deuterated nature makes it a valuable tool for metabolic tracing studies in cell culture, providing insights into several key cellular pathways. Unlike standard stable isotope-labeling by amino acids in cell culture (SILAC) which typically uses labeled essential amino acids to track protein synthesis, this compound offers a more nuanced approach to dissecting amino acid metabolism due to its unique chemical structure.
The primary applications of this compound in cell culture media revolve around its potential to trace the metabolic fate of both the acetyl group and the alanine backbone, as well as to probe the distinct metabolic pathways of D- and L-amino acid isomers.
Potential Research Applications:
-
Probing N-acetyl Amino Acid Metabolism: Mammalian cells possess acylases and deacetylases that can remove the acetyl group from N-acetylated amino acids.[1] By monitoring the appearance of deuterated alanine and its downstream metabolites, researchers can study the activity of these enzymes and their role in nutrient salvage pathways.
-
Investigating D-Amino Acid Metabolism: The presence of the D-isomer of alanine allows for the study of D-amino acid oxidase (DAAO) activity in cultured cells.[2][3][4] DAAO converts D-amino acids into their corresponding α-keto acids, in this case, pyruvate. Tracing the fate of the d4-label from D-alanine can elucidate the contribution of this pathway to the cellular pyruvate pool.
-
Tracing Alanine's Role in Central Carbon Metabolism: Once deacetylated, the resulting L-alanine-d4 can enter the cellular amino acid pool. It can be incorporated into newly synthesized proteins or be transaminated to pyruvate-d4, a key intermediate in central carbon metabolism. This allows for the tracing of alanine's contribution to the TCA cycle, gluconeogenesis, and other metabolic pathways.[5]
-
Comparative Metabolism in Disease Models: Cancer cells often exhibit altered amino acid metabolism.[6][7] this compound can be used to compare the metabolic flux through the aforementioned pathways in normal versus diseased cells, potentially identifying novel therapeutic targets.
Key Considerations:
-
Cell Type Specificity: The expression and activity of deacetylases and D-amino acid oxidase can vary significantly between different cell types.[2] It is crucial to characterize these activities in the specific cell line being studied.
-
Potential for Toxicity: High concentrations of D-amino acids can sometimes be toxic to cells by interfering with protein synthesis.[8] It is recommended to perform dose-response experiments to determine the optimal, non-toxic concentration of this compound for your cell line.
-
Basal Media Composition: To effectively trace the metabolism of this compound, it is advisable to use a basal medium that is deficient in unlabeled alanine. If this is not feasible, the dilution of the labeled compound by the unlabeled alanine in the medium must be accounted for in the data analysis.
Experimental Protocols
This section provides a detailed protocol for the preparation of cell culture media containing this compound and a general workflow for a metabolic tracing experiment.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
N-Acetyl-DL-alanine-2,3,3,3-d4 (this compound)
-
Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required amount: Determine the desired final concentration of this compound in your cell culture medium. Based on this, calculate the amount of this compound needed to prepare a concentrated stock solution (e.g., 100x or 1000x).
-
Dissolution: In a sterile conical tube, dissolve the calculated amount of this compound in the appropriate volume of sterile water or PBS. Gently vortex to ensure complete dissolution.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of Labeled Cell Culture Medium
Materials:
-
Basal cell culture medium (preferably alanine-free)
-
Fetal Bovine Serum (FBS), if required (dialyzed FBS is recommended to reduce unlabeled amino acids)
-
Other required supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile this compound stock solution (from Protocol 1)
-
Sterile cell culture flasks or plates
Procedure:
-
Prepare the base medium: In a sterile environment (e.g., a biological safety cabinet), add the required supplements (except for alanine) to the basal medium. If using FBS, add it to the desired final concentration.
-
Add this compound: Thaw an aliquot of the sterile this compound stock solution. Add the appropriate volume of the stock solution to the supplemented base medium to achieve the desired final concentration.
-
Mix and equilibrate: Gently swirl the medium to ensure thorough mixing. If necessary, equilibrate the medium to the appropriate temperature and pH in a cell culture incubator before use.
-
Cell Seeding: Seed your cells in the prepared labeled medium according to your experimental design.
Protocol 3: General Workflow for a Metabolic Tracing Experiment
This protocol outlines the key steps for a typical metabolic tracing experiment using this compound.
1. Cell Culture and Labeling:
-
Culture cells in the prepared labeled medium for a predetermined period. The labeling time will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. Time-course experiments are often informative.
2. Sample Collection:
-
Cell Pellets: At each time point, harvest the cells. For adherent cells, wash with cold PBS and then scrape or trypsinize. For suspension cells, pellet by centrifugation. Wash the cell pellet with cold PBS to remove any remaining labeled medium. Store cell pellets at -80°C until metabolite extraction.
-
Spent Medium: Collect the cell culture medium at each time point to analyze the secretion of labeled metabolites. Centrifuge to remove any cell debris and store the supernatant at -80°C.
3. Metabolite Extraction:
-
Extract metabolites from the cell pellets using a suitable method, such as a cold methanol/water/chloroform extraction. The specific protocol will depend on the downstream analytical method.
4. Analytical Detection:
-
Analyze the extracted metabolites and the spent medium using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the deuterated metabolites.
5. Data Analysis:
-
Calculate the isotopic enrichment in the metabolites of interest to determine the metabolic flux through the pathways under investigation.
Data Presentation
Quantitative data from metabolic tracing experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Isotopic Enrichment of Key Metabolites
| Metabolite | Condition 1 (e.g., Control) - % Enrichment | Condition 2 (e.g., Treated) - % Enrichment | p-value |
| Intracellular L-Alanine-d4 | |||
| Intracellular D-Alanine-d4 | |||
| Intracellular Pyruvate-d4 | |||
| Protein-bound L-Alanine-d4 | |||
| Extracellular Lactate-d3 |
Table 2: Relative Abundance of Labeled Metabolites in the TCA Cycle
| Metabolite | Condition 1 (e.g., Control) - Relative Abundance | Condition 2 (e.g., Treated) - Relative Abundance | p-value |
| Citrate-d3 | |||
| α-Ketoglutarate-d3 | |||
| Succinate-d2 | |||
| Fumarate-d2 | |||
| Malate-d2 |
Visualizations
Caption: Experimental workflow for metabolic tracing using this compound.
Caption: Putative metabolic pathways of this compound in mammalian cells.
References
- 1. Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of D-amino acid oxidase activity in human epidermis and cultured human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic profiling of intra- and extra-cellular L/D-amino acids metabolism in colorectal cell and intestinal epithelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-amino acids indirectly inhibit biofilm formation in Bacillus subtilis by interfering with protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Ac-DL-Ala-OH-d4 into Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a stable isotope-labeled amino acid, in peptide and protein research. The primary applications covered include its use as an internal standard for quantitative mass spectrometry and its incorporation into synthetic peptides for various research purposes.
Application Note 1: this compound as an Internal Standard for Quantitative Mass Spectrometry
Stable isotope-labeled (SIL) compounds are essential for accurate and precise quantification in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2][3] this compound, with its four deuterium atoms, serves as an ideal internal standard for the quantification of its non-labeled counterpart, N-acetyl-DL-alanine, or for peptides containing this moiety. The key advantage of a SIL internal standard is its near-identical chemical and physical properties to the analyte of interest, ensuring similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1][3] This co-elution and co-ionization effectively normalizes for variations in extraction efficiency, matrix effects, and instrument response, leading to highly reliable quantitative data.[1]
Key Considerations for Use as an Internal Standard:
-
Mass Difference: The +4 Da mass shift of this compound provides a clear mass-to-charge (m/z) separation from the unlabeled analyte in the mass spectrometer, preventing signal overlap.[2]
-
Purity: The isotopic and chemical purity of the internal standard is crucial to avoid interference with the analyte signal.
-
Concentration: The internal standard should be added at a known concentration to all samples, including calibration standards and quality controls, at the earliest stage of sample preparation.[4]
-
Racemic Nature: As a DL-racemic mixture, this compound can be used to quantify both D- and L-isomers of N-acetyl-alanine if they are chromatographically separated. If the isomers are not separated, it provides a total concentration.
Quantitative Data Summary
The following table summarizes typical performance data for an LC-MS/MS assay using this compound as an internal standard for the quantification of N-acetyl-L-alanine in human plasma.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Extraction Recovery | > 85% |
Application Note 2: Incorporation of this compound into Synthetic Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into synthetic peptides using standard solid-phase peptide synthesis (SPPS) methodologies.[5][6] This allows for the production of peptides with a stable isotope label at a specific position. These labeled peptides are invaluable tools in various research areas:
-
Quantitative Proteomics: As internal standards for the absolute quantification of target peptides in complex biological samples.[4]
-
Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of peptide drugs.
-
Structural Biology: In nuclear magnetic resonance (NMR) spectroscopy to aid in structure elucidation.
-
Enzyme Substrate Probes: To study enzyme kinetics and mechanism by monitoring the turnover of the labeled substrate.
Considerations for SPPS Incorporation:
-
Racemic Mixture: The use of a DL-racemic mixture will result in the synthesis of two diastereomeric peptides for each incorporation site. These diastereomers may be separable by chromatography. For applications requiring a single stereoisomer, the use of enantiomerically pure Ac-L-Ala-OH-d4 or Ac-D-Ala-OH-d4 is necessary. The presence of D-amino acids can enhance peptide stability against enzymatic degradation.[7][8]
-
Protecting Groups: For standard Fmoc-based SPPS, the carboxylic acid of this compound may need to be activated, but the N-terminus is already protected by the acetyl group.
Workflow for Labeled Peptide Synthesis and Use
Caption: Workflow for SPPS and application of a labeled peptide.
Experimental Protocols
Protocol 1: Quantification of N-acetyl-L-alanine in Human Plasma using this compound as an Internal Standard
This protocol describes a method for the extraction and quantification of N-acetyl-L-alanine from human plasma using protein precipitation and LC-MS/MS analysis.
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
N-acetyl-L-alanine standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of N-acetyl-L-alanine and this compound in 50:50 ACN:Water.
-
Working Standard Solutions: Serially dilute the N-acetyl-L-alanine stock solution to prepare calibration standards ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in ACN.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in ACN) to each tube.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Precursor m/z -> Product m/z (To be determined empirically) |
| MRM Transition (IS) | Precursor m/z + 4 -> Product m/z (To be determined empirically) |
Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual steps for incorporating this compound into a peptide sequence using Fmoc chemistry.
1. Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
2. Synthesis Cycle (for each amino acid):
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF and react for 5 minutes.
-
Drain and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. For incorporating this compound, use it in place of an Fmoc-amino acid.
-
Add the activation mixture to the resin.
-
React for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Repeat steps 2 and 3 for each amino acid in the sequence.
3. Cleavage and Deprotection:
-
After the final coupling, wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter to collect the peptide solution and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
4. Purification:
-
Purify the crude peptide using reverse-phase HPLC. Due to the DL-racemic incorporation, two diastereomeric peaks may be observed.
Workflow for Sample Analysis with Internal Standard
Caption: Quantitative analysis workflow using an internal standard.
Hypothetical Signaling Pathway Application
Caption: Labeled peptide as a tracer in a signaling pathway.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 6. US11186608B2 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ac-DL-Ala-OH-d4 in Biological Matrices using LC-MS/MS
Application Notes and Protocols for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using Deuterated Alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology and explore the potential application of deuterated alanine as a labeling agent. While the direct use of Ac-DL-Ala-OH-d4 in SILAC is not a standard or recommended practice due to its chemical properties, this document will outline the principles of SILAC, the challenges associated with using non-essential amino acids like alanine, and a hypothetical protocol for the use of a suitable form, L-Alanine-d4.
Introduction to SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2][3] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1][4] Typically, two populations of cells are grown in media that are identical except for the isotopic form of a specific essential amino acid (e.g., "light" 12C6-arginine vs. "heavy" 13C6-arginine).[4] After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the proteomes of the two cell populations are differentially labeled.[1][5] The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry (MS).[1] In the mass spectrometer, the heavy and light peptide pairs are chemically identical but differ in mass, allowing for accurate relative quantification of protein abundance based on the signal intensities of the isotopic peaks.[4]
Analysis of this compound for SILAC Applications
The compound this compound refers to N-Acetyl-DL-alanine-2,3,3,3-d4. While deuterated amino acids are used in metabolic labeling, this specific compound is not suitable for standard SILAC protocols for several reasons:
-
N-Acetyl Protection Group: The "Ac" (acetyl) group attached to the amine of the alanine molecule is a chemical protecting group. For an amino acid to be incorporated into a growing polypeptide chain during protein synthesis, it must have a free amine group. The presence of the acetyl group prevents this, meaning this compound cannot be directly utilized by the cell's translational machinery.
-
DL-Racemic Mixture: The "DL" indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of the amino acid. Protein synthesis in mammalian cells exclusively incorporates L-amino acids. The presence of the D-enantiomer would be, at best, unused, and could potentially have cytotoxic effects.
-
Non-Essential Amino Acid: Alanine is a non-essential amino acid, meaning that most mammalian cell lines can synthesize it de novo. This poses a significant challenge for SILAC, as the cell's own synthesis of "light" alanine would compete with the uptake and incorporation of the "heavy" labeled alanine from the medium, leading to incomplete labeling and inaccurate quantification.
For these reasons, this compound is not a viable reagent for SILAC experiments. A suitable candidate for a SILAC-based experiment would be the unprotected L-enantiomer, L-Alanine-d4 .
Hypothetical Application: SILAC with L-Alanine-d4
While non-standard, a SILAC-like experiment using L-Alanine-d4 could be designed, provided several critical challenges are addressed.
Considerations and Challenges
-
Cell Line Selection: The chosen cell line should have a limited capacity for de novo alanine synthesis. Alternatively, a cell line auxotrophic for alanine would be ideal, although this is not common.
-
Media Formulation: The culture medium must be completely devoid of unlabeled alanine to maximize the incorporation of the labeled form.[6] Custom media formulations would be required.
-
Metabolic Conversion: Alanine is a central hub in cellular metabolism. The potential for conversion of the labeled alanine into other metabolites, and vice versa, must be considered and ideally minimized or monitored.
-
Completeness of Labeling: Achieving near 100% incorporation of L-Alanine-d4 will be more challenging than with essential amino acids. The degree of incorporation must be empirically determined by mass spectrometry before proceeding with the main experiment.[5]
Proposed Experimental Protocol for L-Alanine-d4 SILAC
This protocol is a hypothetical adaptation of the standard SILAC workflow for the use of L-Alanine-d4.
Phase 1: Adaptation and Labeling
-
Cell Culture Preparation: Culture the chosen cell line in standard complete medium to ~70-80% confluency.
-
Media Formulation: Prepare two types of custom SILAC media:
-
"Light" Medium: Alanine-free DMEM or RPMI-1640 supplemented with dialyzed fetal bovine serum (dFBS), penicillin-streptomycin, and a standard concentration of unlabeled L-alanine.
-
"Heavy" Medium: Alanine-free DMEM or RPMI-1640 supplemented with dFBS, penicillin-streptomycin, and L-Alanine-d4 at the same concentration as the light medium.
-
-
Cell Adaptation: Passage the cells into the "light" and "heavy" media, respectively. Culture the cells for at least 6-8 cell divisions to ensure maximal incorporation of the labeled amino acid.
-
Verification of Labeling Efficiency: After the adaptation phase, harvest a small aliquot of the "heavy" labeled cells. Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS to determine the percentage of L-Alanine-d4 incorporation. The incorporation efficiency should be >95% to proceed.
Phase 2: Experimental Treatment and Sample Preparation
-
Experimental Treatment: Once complete labeling is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control ("light" labeled cells).
-
Cell Harvesting and Lysis: After the treatment period, wash the cells with PBS and harvest them. Lyse the "light" and "heavy" cell populations separately in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Combine equal amounts of protein from the "light" and "heavy" lysates.
Phase 3: Protein Digestion and Mass Spectrometry
-
Protein Digestion: The combined protein mixture can be digested into peptides using either an in-solution or in-gel digestion protocol with a protease such as trypsin.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the cleaned peptide sample by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Phase 4: Data Analysis
-
Database Searching: Use a software package such as MaxQuant or Proteome Discoverer to identify peptides and proteins from the raw MS data by searching against a relevant protein database.
-
Quantification: The software will identify peptide pairs that are chemically identical but differ by the mass of the incorporated deuterated alanine. The relative quantification of proteins is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
-
Data Interpretation: The resulting protein ratios represent the fold change in protein abundance between the two experimental conditions.
Data Presentation
Quantitative data from a SILAC experiment should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: Representative Quantitative Data from a Hypothetical L-Alanine-d4 SILAC Experiment
| Protein Accession | Gene Name | Protein Description | Number of Peptides Identified | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 12 | 2.54 | 0.001 | Upregulated |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 21 | 0.45 | 0.005 | Downregulated |
| Q06830 | VIM | Vimentin | 18 | 1.05 | 0.89 | Unchanged |
| P14618 | HSPA5 | 78 kDa glucose-regulated protein | 15 | 3.12 | <0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 25 | 0.98 | 0.95 | Unchanged |
Table 2: Mass Shift Information for L-Alanine-d4
| Amino Acid | Isotopic Label | Chemical Formula (Labeled) | Monoisotopic Mass (Light) | Monoisotopic Mass (Heavy) | Mass Shift (Da) |
| Alanine | d4 | C3H3D4NO2 | 89.0477 | 93.0728 | 4.0251 |
Mandatory Visualizations
Standard SILAC Experimental Workflow
Caption: Standard SILAC experimental workflow.
Hypothetical L-Alanine-d4 SILAC Workflow with Verification Step
Caption: Hypothetical workflow for SILAC using L-Alanine-d4.
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Preventing back-exchange of deuterium in Ac-DL-Ala-OH-d4.
Welcome to the Technical Support Center for Ac-DL-Ala-OH-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the back-exchange of deuterium during experimental use. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the isotopic integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is the chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment, particularly from protic solvents like water or methanol.[1] This is a significant issue as it alters the isotopic composition of the compound, which can lead to inaccurate results in quantitative analyses (e.g., mass spectrometry) and misinterpretation of data in structural or metabolic studies.[1] For this compound, the deuterium atoms on the acetyl and amino groups are particularly susceptible to exchange.
Q2: What are the primary factors that influence the rate of deuterium back-exchange?
A2: The rate of back-exchange is primarily influenced by:
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) readily provide a source of protons and can facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) are preferred for minimizing this exchange.
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium. The rate of exchange for amide protons is typically at its minimum around pH 2.5.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.[2]
-
Exposure Time: The longer the deuterated compound is in contact with a protic solvent, the greater the extent of back-exchange will be.
Q3: How should I store this compound to maintain its isotopic purity?
A3: To ensure long-term stability, this compound should be stored as a solid (lyophilized powder) at -20°C or below in a desiccator to protect it from moisture.[3] If a stock solution is required, it should be prepared in a high-purity aprotic solvent, stored in a tightly sealed vial (amber to protect from light), and kept at a low temperature (e.g., -20°C).[4] Single-use aliquots are recommended to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[4]
Q4: Can I use water or methanol to dissolve this compound?
A4: While this compound may be soluble in water or methanol, these protic solvents will promote back-exchange. If their use is unavoidable, it is crucial to work quickly at low temperatures (e.g., on ice) and to minimize the duration of contact. For applications where isotopic integrity is critical, it is highly recommended to use aprotic solvents.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Mass Spectrometry data shows a lower molecular weight than expected or a distribution of masses.
-
Possible Cause: Back-exchange of deuterium with hydrogen from the solvent or sample matrix.
-
Troubleshooting Steps: See the logical diagram below for a step-by-step guide.
Caption: Troubleshooting logic for deuterium back-exchange.
Quantitative Data Summary
| Condition | Solvent Type | Temperature | pH | Expected Deuterium Retention |
| Ideal | Aprotic (e.g., Acetonitrile, DMSO-d6) | ≤ 4°C | N/A | High (>98%) |
| Sub-optimal | Aprotic | Room Temperature | N/A | Moderate to High (90-98%) |
| Challenging | Protic (e.g., Methanol, Ethanol) | ≤ 4°C | Neutral | Moderate (70-90%) |
| High Risk | Protic (Aqueous) | ≤ 4°C | 2.5 | Low to Moderate (50-80%) |
| Very High Risk | Protic (Aqueous) | Room Temperature | > 7 or < 2 | Very Low (<50%) |
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Analysis
Objective: To prepare a sample for NMR spectroscopy while minimizing deuterium back-exchange.
Materials:
-
This compound (solid)
-
Deuterated aprotic solvent (e.g., DMSO-d6, Acetonitrile-d3) of high purity
-
Dried NMR tube and cap
-
Inert gas (Nitrogen or Argon)
-
Glove box or glove bag (recommended)
Methodology:
-
Drying Glassware: Dry the NMR tube and any glassware that will contact the sample in an oven at 120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry inert gas to minimize exposure to atmospheric moisture.[4]
-
Equilibration: Allow the sealed container of this compound to warm to ambient temperature before opening to prevent condensation.[4]
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Transfer the weighed solid to the dried NMR tube. Add the appropriate volume of high-purity deuterated aprotic solvent.
-
Mixing: Cap the NMR tube and gently vortex or sonicate until the solid is completely dissolved.
-
Analysis: Acquire the NMR spectrum immediately.
Caption: Workflow for preparing this compound for NMR analysis.
Protocol 2: Preparation of this compound for Mass Spectrometry Analysis
Objective: To prepare a sample for direct infusion or LC-MS analysis with minimal deuterium loss.
Materials:
-
This compound (solid)
-
High-purity aprotic solvent (e.g., Acetonitrile)
-
Volumetric flasks and pipettes (dried)
-
Autosampler vials with PTFE-lined caps
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Prepare Stock Solution:
-
Follow steps 1-4 from the NMR protocol to weigh the solid compound under an inert atmosphere.
-
Dissolve the solid in a known volume of high-purity aprotic solvent in a dried volumetric flask to create a stock solution.[4]
-
Store the stock solution at -20°C in a tightly sealed vial.
-
-
Prepare Working Solution for Direct Infusion:
-
On the day of analysis, allow the stock solution to warm to room temperature.
-
Dilute the stock solution to the desired concentration using the same aprotic solvent.
-
Infuse the sample directly into the mass spectrometer.
-
-
Prepare Working Solution for LC-MS:
-
Dilute the stock solution to the final concentration in an aprotic solvent if possible.
-
If the mobile phase is aqueous, minimize the time the sample spends in the working solution before injection. Prepare the final dilution immediately before placing it in a cooled (e.g., 4°C) autosampler.
-
Use a rapid LC gradient to minimize the time the compound is exposed to the protic mobile phase on the column.[5]
-
If possible, maintain the LC column at a low temperature.
-
Caption: Workflow for preparing this compound for MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Ac-DL-Ala-OH-d4 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the detection of N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound?
The molecular formula for the non-deuterated N-Acetyl-DL-alanine is C₅H₉NO₃. Its monoisotopic mass is 131.0582 g/mol . The deuterated form, this compound, is N-Acetyl-DL-alanine-2,3,3,3-d4, with the chemical formula CD₃CD(NHCOCH₃)COOH. This means four hydrogen atoms (atomic mass ≈ 1.0078 u) are replaced by four deuterium atoms (atomic mass ≈ 2.0141 u).
The calculated monoisotopic mass of this compound is therefore approximately 135.0833 g/mol . The protonated precursor ion [M+H]⁺ would be observed at m/z 136.0906.
Q2: What are the expected fragmentation patterns and potential MRM transitions for this compound?
For N-acetylated amino acids, common fragmentation patterns in positive ion mode ESI-MS/MS involve the neutral loss of water (H₂O), carbon monoxide (CO), and ketene (C₂H₂O).[1] Based on these patterns, likely product ions for the precursor ion [M+H]⁺ of m/z 136.1 can be predicted.
Q3: What type of liquid chromatography column is suitable for this compound analysis?
Due to its polar nature, this compound is well-suited for analysis using several types of chromatography:
-
Reverse-Phase (RP) Chromatography: A C18 column is a common choice. To enhance retention of this polar analyte, ion-pairing agents or acidic mobile phase modifiers are often used.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide excellent separation for acetylated amino acids.
-
Mixed-Mode Chromatography: Columns with both ion-exchange and normal-phase characteristics can also be effective for separating amino acids and their derivatives.[3]
Q4: Why is my deuterated standard (this compound) eluting at a different time than the non-deuterated analyte?
This is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier in reversed-phase chromatography because the C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's polarity and interaction with the stationary phase. A small, consistent shift is normal. However, significant or erratic shifts may indicate other issues.
Troubleshooting Guides
Common LC-MS/MS Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / No Peak | 1. Incorrect MRM transitions. 2. Suboptimal ionization source parameters (e.g., temperature, gas flows, voltage). 3. Inefficient sample extraction or sample degradation. 4. Mobile phase composition suppressing ionization (e.g., use of non-volatile buffers). 5. Contaminated mass spectrometer. | 1. Optimize MRM transitions by infusing a standard solution and performing product ion scans. 2. Systematically optimize source parameters. 3. Ensure proper sample preparation and storage. Use fresh samples. 4. Use volatile mobile phase additives like formic acid or ammonium formate.[4] 5. Clean the ion source and transfer optics. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Column contamination or degradation. 4. Secondary interactions with the stationary phase. 5. Dead volume in the LC system. | 1. Dilute the sample or inject a smaller volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Flush the column with a strong solvent or replace it if necessary. 4. Adjust mobile phase pH or add a competing agent. 5. Check and optimize all fittings and tubing connections. |
| Retention Time Drifting or Fluctuating | 1. Insufficient column equilibration between injections. 2. Changes in mobile phase composition (e.g., evaporation of organic solvent). 3. Fluctuations in column temperature. 4. Pump malfunction or leaks in the LC system. | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a column oven to maintain a stable temperature. 4. Perform pump maintenance and check for leaks. |
| High Background Noise | 1. Contaminated mobile phase, solvents, or additives. 2. Carryover from previous injections. 3. Contaminated LC system or mass spectrometer. 4. Use of non-volatile buffers or salts. | 1. Use high-purity (LC-MS grade) solvents and additives. 2. Implement a robust needle and injector wash method. 3. Flush the system with appropriate cleaning solutions. 4. Use volatile mobile phase modifiers. |
| Isotopic Crosstalk | 1. Natural isotopic abundance of the analyte contributing to the internal standard's signal. 2. Impurities in the analyte or internal standard. | 1. If possible, choose an MRM transition for the internal standard that is not affected by the analyte's isotopic distribution. 2. Ensure the purity of the analytical standards. |
Quantitative Data Summary
The following table summarizes the proposed mass spectrometry parameters for the detection of Ac-DL-Ala-OH and its deuterated internal standard, this compound. Note that collision energies are instrument-dependent and require optimization.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Proposed MRM Transition |
| Ac-DL-Ala-OH | 132.1 | 86.1 | H₂O + CO | 132.1 > 86.1 |
| 90.1 | C₂H₂O (Ketene) | 132.1 > 90.1 | ||
| This compound | 136.1 | 90.1 | H₂O + CO | 136.1 > 90.1 |
| 94.1 | C₂H₂O (Ketene) | 136.1 > 94.1 |
Detailed Experimental Protocol
This protocol provides a starting point for developing a robust LC-MS/MS method for this compound. Optimization will be necessary for specific instrumentation and sample matrices.
1. Sample Preparation
-
Standard Preparation: Prepare stock solutions of Ac-DL-Ala-OH and this compound in a suitable solvent such as methanol or water at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards and quality control samples.
-
Biological Sample Extraction (e.g., Plasma):
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (this compound) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography Parameters
-
LC System: A UHPLC or HPLC system.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 2 5.0 50 5.1 95 6.0 95 6.1 2 | 8.0 | 2 |
3. Mass Spectrometry Parameters
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Parameters: Refer to the "Quantitative Data Summary" table. Collision energies should be optimized for the specific instrument.
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of Ac-DL-Ala-OH-d4 in mass spectrometry.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal intensity of N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor signal intensity of my deuterated standard, this compound?
Poor signal intensity for a deuterated standard like this compound can stem from several factors. The most common culprits include suboptimal mass spectrometer source conditions, in-source fragmentation, inefficient ionization, and matrix effects from the sample.[1][2][3] It is also possible that the concentration of the standard is too low or that the standard itself has purity issues.
Q2: How can I determine the best ionization mode (positive vs. negative) for this compound?
The ideal ionization mode depends on the analyte's ability to accept or lose a proton. For this compound, which has a carboxylic acid group, negative ion mode is often effective for detecting the deprotonated molecule [M-H]⁻. However, positive ion mode may also work by detecting the protonated molecule [M+H]⁺. The best approach is to test both modes empirically by infusing a standard solution into the mass spectrometer and comparing the resulting signal intensities.[4]
Q3: What is "in-source fragmentation" and how can it cause a low signal for my precursor ion?
In-source fragmentation, also known as in-source decay, is the breakdown of an analyte within the ion source of the mass spectrometer before it reaches the mass analyzer. This can happen if the source conditions, particularly the cone voltage (or fragmentor/orifice voltage), are too harsh.[5] This process reduces the abundance of the intended precursor ion (e.g., [M+H]⁺ or [M-H]⁻), leading to a weaker signal for your target analysis. Minimizing this phenomenon is critical for achieving maximum sensitivity.[5]
Q4: What are matrix effects and how do they impact the signal of my deuterated standard?
Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids, or metabolites from plasma or urine).[1][2] These effects can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1] Since deuterated standards are used to compensate for these effects, it's crucial to ensure the standard and the analyte are affected similarly.[6] Significant matrix effects can compromise the reliability of the entire assay.[3]
Q5: Could the mobile phase composition be affecting my signal intensity?
Absolutely. The composition of the mobile phase, including the organic solvent (e.g., methanol or acetonitrile), water ratio, and additives (like formic acid or ammonium formate), significantly influences ionization efficiency.[4][7] For instance, the choice of solvent can alter the surface tension of the electrospray droplets, which in turn affects desolvation and ion formation.[7] It is essential to optimize the mobile phase to ensure it is compatible with the chosen ionization mode and analyte.[4]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Optimization of Mass Spectrometer Parameters
Achieving a robust signal requires careful optimization of the mass spectrometer's ion source and compound-specific parameters. The recommended method is a systematic, one-factor-at-a-time optimization using direct infusion.
Experimental Protocol: Direct Infusion Optimization
-
Prepare Solutions: Create a 100-1000 ng/mL working solution of this compound in a solvent that mimics your initial chromatographic conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
Direct Infusion Setup: Infuse the working solution directly into the mass spectrometer's ESI source at a low, stable flow rate (e.g., 5-10 µL/min).[5]
-
Identify Precursor Ion: Perform a full scan in both positive and negative ion modes to identify the most abundant ion. For this compound, this will likely be the protonated [M+H]⁺ or deprotonated [M-H]⁻ ion.
-
Optimize ESI Source Parameters: While infusing, adjust the following parameters individually to maximize the precursor ion signal. Start with the manufacturer's default settings and optimize in the following order:
-
Spray Voltage
-
Drying Gas Temperature
-
Drying Gas Flow Rate
-
Nebulizer Gas Pressure
-
-
Optimize Cone/Fragmentor Voltage: This is a critical step to maximize the precursor ion signal while minimizing in-source fragmentation.[5] Ramp the voltage across a range (e.g., 10 V to 100 V) and plot the precursor ion intensity against the voltage. The optimal value is the one that gives the highest intensity before a significant drop-off (which indicates the onset of fragmentation).
-
(For MS/MS) Optimize Collision Energy (CE): If using tandem mass spectrometry (MS/MS), select the precursor ion and ramp the collision energy (e.g., from 5 V to 60 V) to find the value that produces the most intense and stable product ions.[6]
Data Presentation: Typical ESI Source Parameter Ranges
The optimal values depend on the specific instrument and mobile phase, but the following table provides common starting ranges for optimization.[5]
| Parameter | Typical Range (Positive Ion) | Typical Range (Negative Ion) | Notes |
| Spray Voltage (V) | 2000 - 4000 | 2000 - 4000 | Aim for the lowest voltage that provides a stable spray.[5] |
| Drying Gas Temp (°C) | 200 - 350 | 200 - 350 | Optimize for efficient desolvation without thermal degradation.[5] |
| Drying Gas Flow (L/min) | 4 - 12 | 4 - 12 | Higher flows can improve desolvation but may reduce sensitivity if too high.[5] |
| Cone/Fragmentor Voltage (V) | 10 - 60 | 10 - 60 | A critical parameter to maximize the precursor ion signal.[5] |
Guide 2: Diagnosing and Mitigating Matrix Effects
If the signal is strong during direct infusion of a clean standard but poor when analyzing a processed sample, matrix effects are a likely cause.
Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment
This method quantifies the extent of ion suppression or enhancement.
-
Prepare Samples:
-
Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B: Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire extraction procedure. After the final step, spike the extracted blank matrix with this compound to the same final concentration as in Set A.
-
-
Analyze and Calculate: Analyze both sets of samples via LC-MS. The matrix effect (ME) can be calculated as:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Strategies for Mitigating Matrix Effects
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting matrix components.
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[2][3]
-
Sample Dilution: If the signal is sufficiently strong, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.
Visualizations
The following diagrams illustrate key troubleshooting and optimization workflows.
Caption: General troubleshooting workflow for poor signal intensity.
Caption: Systematic workflow for mass spectrometer parameter optimization.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bme.psu.edu [bme.psu.edu]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchmap.jp [researchmap.jp]
Minimizing isotopic effects of Ac-DL-Ala-OH-d4 in kinetic studies.
Welcome to the technical support center for Ac-DL-Ala-OH-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and understanding the isotopic effects of this compound in kinetic studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using this compound in our kinetic studies?
This compound is a deuterated form of N-acetyl-DL-alanine. The replacement of four hydrogen atoms with deuterium (d4) introduces a stable, non-radioactive isotopic label. This is primarily used to investigate the kinetic isotope effect (KIE), which can provide valuable insights into reaction mechanisms.[1] By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the C-H bond cleavage at the deuterated position is involved in the rate-determining step of the reaction.[1]
Q2: We are observing a slower reaction rate with this compound compared to the non-deuterated Ac-DL-Ala-OH. Is this expected?
Yes, a slower reaction rate is often expected and is the basis of the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-limiting step. This phenomenon is known as a primary kinetic isotope effect.
Q3: Can the acetyl group on this compound influence which enzymes interact with it?
Absolutely. The N-acetyl group makes the compound a substrate for specific enzymes, such as aminoacylases. These enzymes are known to hydrolyze N-acetylated amino acids.[2] The stereospecificity of these enzymes is a critical factor. For instance, Aminoacylase I is highly specific for L-enantiomers of N-acylated amino acids, while D-aminoacylase specifically hydrolyzes the N-acyl group from D-enantiomers.[2] Therefore, when working with the racemic mixture DL-alanine, you may observe different enzymatic activities towards the two isomers.
Q4: How can we quantitatively express the difference in reaction rates between the deuterated and non-deuterated compounds?
The difference in reaction rates is expressed as the Kinetic Isotope Effect (KIE), which is the ratio of the rate constant for the lighter isotope (kH) to the rate constant for the heavier isotope (kD):
KIE = kH / kD
A KIE value significantly greater than 1 suggests that the C-H bond is broken in the rate-determining step of the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent KIE values across experiments. | Variability in experimental conditions (temperature, pH, substrate concentration). | - Ensure precise control of all experimental parameters. - Use a high-purity solvent and freshly prepared solutions. - Perform multiple replicates to ensure statistical significance. |
| No observable KIE (KIE ≈ 1). | The C-H bond cleavage is not the rate-determining step of the reaction. | - Re-evaluate the proposed reaction mechanism. - Consider the possibility of a secondary kinetic isotope effect, which is typically smaller. - Verify the position of the deuterium label on your compound. |
| Difficulty in measuring the reaction rate accurately. | The chosen assay method is not sensitive enough for the reaction being studied. | - Optimize the assay conditions (e.g., enzyme and substrate concentrations). - Consider a more sensitive detection method (e.g., fluorescence, mass spectrometry). - Ensure the detection method is not interfering with the reaction. |
| Substrate inhibition is observed at high concentrations of this compound. | The substrate itself may be inhibiting the enzyme at higher concentrations. | - Perform a substrate titration experiment to determine the optimal substrate concentration range. - Analyze the data using an appropriate kinetic model that accounts for substrate inhibition. |
Quantitative Data Summary
The following table summarizes kinetic isotope effect data for the oxidation of D-alanine catalyzed by D-amino acid oxidase, which can serve as a reference for expected KIE values when a C-D bond is cleaved in the rate-determining step.
| Substrate | Parameter | Value | Reference |
| D-Alanine | Primary Deuterium KIE (kH/kD) at low pH | 9.1 ± 1.5 | [3] |
| D-Alanine | Primary Deuterium KIE (kH/kD) at high pH | 2.3 ± 0.3 | [3] |
| [2-D]d-alanine | Solvent Isotope Effect (kH2O/kD2O) at pH 6.0 | 2.9 ± 0.8 | [3] |
| [2-D]d-alanine | Primary Isotope Effect in D2O at pH 6.0 | 8.4 ± 2.4 | [3] |
Experimental Protocols
General Protocol for a Spectrophotometric Kinetic Assay
This protocol provides a general framework for determining the kinetic parameters of an enzyme-catalyzed reaction using this compound and its non-deuterated counterpart.
Materials:
-
This compound
-
Ac-DL-Ala-OH (non-deuterated)
-
Purified enzyme (e.g., a suitable aminoacylase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer (UV-Vis)
-
96-well UV-transparent microplates or cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and Ac-DL-Ala-OH in the assay buffer.
-
Prepare Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer. The concentration should be optimized based on preliminary experiments to ensure a linear reaction rate over a reasonable time course.
-
Set up the Reaction Mixture: In each well of the microplate, add the assay buffer and varying concentrations of the substrate (either deuterated or non-deuterated).
-
Equilibrate: Incubate the plate at the desired reaction temperature for 5-10 minutes to ensure thermal equilibrium.
-
Initiate the Reaction: Add the enzyme solution to each well to start the reaction. Mix gently but thoroughly.
-
Monitor the Reaction: Immediately place the microplate in the spectrophotometer and monitor the change in absorbance at a predetermined wavelength over time. The wavelength will depend on the specific reaction and whether a product or cofactor absorbs light.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the substrate concentrations for both the deuterated and non-deuterated substrates.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.
-
Calculate the rate constants (k) and determine the Kinetic Isotope Effect (KIE = kH / kD).
-
Visualizations
Caption: Experimental workflow for a comparative kinetic study.
Caption: Conceptual diagram of the Kinetic Isotope Effect (KIE).
References
Improving the solubility of Ac-DL-Ala-OH-d4 in aqueous solutions.
Welcome to the technical support center for Ac-DL-Ala-OH-d4. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in neutral water?
A1: this compound, or N-Acetyl-DL-alanine-d4, has inherently limited solubility in neutral aqueous solutions. The N-terminal acetylation removes the positive charge from the amino group, making the molecule more neutral overall and potentially less soluble compared to its non-acetylated counterpart[1]. The primary remaining ionizable group is the C-terminal carboxyl group, which is only partially deprotonated at neutral pH, limiting its interaction with water.
Q2: How does pH impact the solubility of this compound?
A2: The solubility of amino acids and their derivatives is highly dependent on pH[2][3][4].
-
In acidic conditions (e.g., pH < 3): The carboxyl group is protonated (-COOH), neutralizing its charge. This form is less polar and is expected to have low aqueous solubility[1].
-
Near the isoelectric point (pI): The molecule exists predominantly as a zwitterion or a neutral species, where solubility is at its minimum[3][4].
-
In basic conditions (e.g., pH > 7.4): The carboxyl group is deprotonated (-COO⁻), creating a net negative charge on the molecule. This ionic form is more polar and interacts more favorably with water, leading to a significant increase in solubility. For practical use, initial solubilization in a slightly basic buffer is often recommended[1].
Q3: What is the first and most recommended step to improve solubility?
A3: The most effective initial approach is to adjust the pH of your aqueous solution. Preparing a slightly basic buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 or a 50 mM sodium bicarbonate solution) should significantly improve solubility by ensuring the carboxyl group is deprotonated[1]. Avoid strongly acidic or basic conditions, especially at high temperatures, to prevent potential hydrolysis of the amide bond[1].
Q4: Can I use organic co-solvents to dissolve this compound?
A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy. This method works by reducing the polarity of the aqueous solvent, which can better accommodate less polar solutes[5][6].
-
First, dissolve the compound in a minimal amount of a co-solvent like Dimethyl Sulfoxide (DMSO), ethanol, or propylene glycol[5].
-
Once fully dissolved, slowly add your aqueous buffer to the organic solution while vortexing to reach the desired final concentration. Be aware that the co-solvent may interfere with downstream biological assays, so it is crucial to check for compatibility and use the lowest effective concentration.
Q5: Are there other solubilizing agents that can be used?
A5: If pH adjustment and co-solvents are not sufficient or compatible with your experiment, other techniques can be employed:
-
Hydrotropes: These are compounds that increase the solubility of other solutes. Options include sodium salicylate or nicotinamide, though they are typically required at high concentrations[5][6].
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water[5]. Common examples include Polysorbate 80 (Tween 80) or sodium dodecyl sulfate (SDS).
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility[7].
Data Presentation: Predicted Solubility Profile
| Solvent/Solution | Predicted Solubility | Rationale |
| Deionized Water (pH ~7) | Low to Moderate | At neutral pH, the carboxyl group is only partially ionized, limiting solubility. |
| Acidic Buffer (e.g., 0.1 M Acetate, pH 4-5) | Low | The carboxyl group becomes protonated (-COOH), reducing the molecule's overall polarity and decreasing aqueous solubility[1]. |
| Basic Buffer (e.g., PBS, pH 7.4) | Moderate to Good | The buffered saline helps dissolve the acidic compound by keeping the carboxyl group in its deprotonated, more soluble state[1]. |
| Basic Solution (e.g., 50 mM NaHCO₃, pH > 8) | Good | At higher pH, the carboxyl group is fully deprotonated (-COO⁻), maximizing polarity and solubility. |
| Ethanol, Methanol | Moderate | These polar organic solvents can effectively dissolve N-acetylated amino acids[5][8]. |
| DMSO, DMF | Good | These are strong, water-miscible organic solvents commonly used to create stock solutions for poorly soluble compounds[5][9]. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Weigh: Accurately weigh the required amount of this compound powder.
-
Buffer Preparation: Prepare a suitable aqueous buffer. A phosphate-buffered saline (PBS) at pH 7.4 is a good starting point. For harder-to-dissolve amounts, a 50 mM sodium bicarbonate or a 50 mM sodium phosphate buffer at pH 8.0 can be used.
-
Dissolution: Add the buffer directly to the powder.
-
Agitation: Vortex or sonicate the mixture. Gentle warming (to 37°C) can be applied if necessary, but monitor for any signs of degradation.
-
Filtration: Once dissolved, sterile-filter the solution through a 0.22 µm filter if required for your application.
Protocol 2: Solubilization using a Co-solvent
-
Weigh: Accurately weigh the required amount of this compound powder into a sterile vial.
-
Co-solvent Addition: Add a minimal volume of a water-miscible organic solvent (e.g., DMSO). Start with 50-100 µL.
-
Initial Dissolution: Vortex or sonicate the vial until the powder is completely dissolved, forming a concentrated stock solution.
-
Dilution: While vortexing, slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) to the concentrated stock solution until the final desired volume and concentration are reached.
-
Observation: Monitor the solution for any signs of precipitation. If the compound falls out of solution, the final concentration may be too high for the chosen percentage of co-solvent.
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Impact of pH on the ionization state and solubility of this compound.
Caption: Step-by-step workflow for using a co-solvent to prepare a solution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of Ac-DL-Ala-OH-d4.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantification of Ac-DL-Ala-OH-d4 for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low this compound (Internal Standard) Signal | Ion Suppression: Co-eluting matrix components are interfering with the ionization of the internal standard.[1] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interferences. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2] 2. Chromatographic Separation: Modify the LC gradient or change the column chemistry to separate this compound from the ion-suppressing region of the chromatogram.[2] 3. Post-Extraction Spiking: Perform a post-extraction spiking experiment to confirm ion suppression.[1] |
| Inefficient Extraction: The sample preparation method is not effectively recovering the internal standard. | 1. Optimize Extraction Solvent/pH: For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbents and elution solvents.[2] 2. Assess Recovery: Compare the response of a sample spiked before and after the extraction process to determine recovery. | |
| Degradation of Standard: Improper storage or handling has led to the degradation of the this compound standard solution. | 1. Prepare Fresh Standard: Prepare a new working solution from the stock. 2. Verify Storage Conditions: Ensure stock and working solutions are stored at the recommended temperature (e.g., -20°C or -80°C) in tightly sealed containers.[3] | |
| Inconsistent and Irreproducible Results for Quality Control (QC) Samples | Variable Matrix Effects: Sample-to-sample variability in the matrix composition is causing different degrees of ion suppression.[4] | 1. Robust Sample Preparation: Implement a thorough sample cleanup method like SPE or HybridSPE to minimize variability in matrix effects.[4][5][6] 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[4] |
| Shift in Retention Time for Analyte and/or Internal Standard | Column Aging or Temperature Fluctuations: The analytical column performance has degraded, or the temperature is not stable.[2] | 1. Equilibrate Column: Ensure the column is properly equilibrated before each analytical run.[2] 2. Monitor Column Temperature: Use a column oven to maintain a consistent temperature.[2] 3. Use a Guard Column: A guard column can help protect the analytical column from contaminants. |
| Inconsistent Mobile Phase Composition: The mobile phase was not prepared accurately or has changed over time. | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase and ensure accurate composition.[2] 2. Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation. | |
| Poor Peak Shape | Suboptimal Mobile Phase pH: The pH of the mobile phase is not suitable for the chemical properties of this compound. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte to ensure proper ionization and peak shape.[2] |
| Column Overload: The concentration of the injected sample is too high. | 1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. This is feasible if the analyte concentration remains detectable after dilution.[4] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[2][7] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[2][7] Endogenous phospholipids, salts, and metabolites in the sample can interfere with the ionization of this compound in the mass spectrometer's source, leading to unreliable results.[2][7]
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard is considered the gold standard for quantitative LC-MS/MS bioanalysis.[2] Since it is chemically almost identical to the non-deuterated analyte, it co-elutes chromatographically and experiences similar matrix effects.[2][3] This co-elution allows the deuterated internal standard to compensate for variations in sample preparation, injection volume, and, most importantly, ionization suppression or enhancement, leading to more accurate and precise quantification.[2][3]
Q3: Can a deuterated internal standard completely eliminate matrix effects?
A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects. In some instances, "differential matrix effects" can occur where the analyte and the deuterated standard are affected differently by the matrix.[2] This can sometimes be attributed to slight differences in retention time. Therefore, careful method development and validation are still crucial.[2]
Q4: How can I assess the presence of matrix effects in my assay?
A4: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant concentration of the analyte and internal standard into the MS detector post-column while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal indicates ion suppression or enhancement at that retention time.
-
Post-Extraction Spike Method: This quantitative method compares the response of the analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution.[8]
Q5: What are the most effective sample preparation techniques to reduce matrix effects?
A5: The choice of sample preparation technique significantly impacts the reduction of matrix effects.
-
Protein Precipitation (PPT): This is a simple and fast method but is often less effective at removing phospholipids, a major source of matrix effects.[5][8]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE provides excellent cleanup by selectively isolating the analyte on a solid sorbent while washing away interfering matrix components.[5]
-
HybridSPE: This technique specifically targets the removal of phospholipids and proteins, resulting in very clean extracts and minimal matrix interference.[5][6]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Spiking with Internal Standard: Add 10 µL of the this compound working solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex vigorously for at least 30 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric SPE cartridge (e.g., 60 mg/3 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the biological matrix (pre-treated with internal standard).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.
Quantitative Data Summary
The following tables provide example data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving recovery.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Peak Area (in matrix) | Analyte Peak Area (in neat solution) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 150,000 | 250,000 | 60% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 210,000 | 250,000 | 84% (Suppression) |
| Solid-Phase Extraction (SPE) | 235,000 | 250,000 | 94% (Minimal Effect) |
| HybridSPE | 245,000 | 250,000 | 98% (Negligible Effect) |
Matrix Effect (%) = (Peak Area in matrix / Peak Area in neat solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Table 2: Recovery of this compound with Different Sample Preparation Methods
| Sample Preparation Method | Recovery (%) |
| Protein Precipitation (PPT) | 95 ± 4.5 |
| Liquid-Liquid Extraction (LLE) | 88 ± 5.2 |
| Solid-Phase Extraction (SPE) | 92 ± 3.8 |
Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Dealing with fragmentation variability of Ac-DL-Ala-OH-d4 in MS/MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fragmentation variability with N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4) in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and major product ions for this compound in positive ion mode MS/MS?
In positive ion mode electrospray ionization (ESI), this compound is expected to form a protonated precursor ion [M+H]⁺. The fragmentation of this precursor will likely involve neutral losses from the acetyl and carboxyl groups, as well as cleavage of the alanine backbone. The deuteration on the acetyl methyl group and the alanine backbone will result in specific mass shifts in the fragment ions compared to its non-deuterated counterpart.
Q2: Why am I observing significant variability in the relative intensities of my product ions from one run to another?
Variability in fragment ion intensities can be attributed to several factors.[1] These include inconsistencies in collision energy, fluctuations in the ion source conditions, and the presence of co-eluting matrix components that can affect ionization and fragmentation efficiency.[2] It is also crucial to ensure the stability of the analyte in the prepared samples.[2]
Q3: Can the position of the deuterium labels affect the fragmentation pattern?
Yes, the position of isotopic labels can influence fragmentation pathways. While the primary fragmentation routes are often similar to the unlabeled compound, the presence of heavier isotopes can alter the kinetics of bond cleavage, potentially favoring certain pathways over others and leading to different relative abundances of fragment ions.
Q4: I am not seeing the expected molecular ion peak, or it is very weak. What are the possible causes?
A weak or absent molecular ion peak could be due to in-source fragmentation, where the compound fragments within the ion source before entering the mass analyzer.[3] This can be mitigated by using a softer ionization technique or reducing the source temperature.[3] Poor ionization efficiency, which can be influenced by the mobile phase pH, is another common cause.[3] For a molecule like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to promote protonation.[3] Also, ensure the mass spectrometer's scan range is correctly set to include the m/z of the expected molecular ion.[3]
Troubleshooting Guides
Issue 1: Inconsistent Product Ion Ratios
Symptoms: The relative abundance of major product ions for this compound changes significantly between injections or batches.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Collision Energy Fluctuations | Verify and optimize the collision energy (CE) for each transition. Perform a CE ramp experiment to determine the optimal value that provides stable and maximal fragment intensity.[4] | Consistent and reproducible product ion intensities. |
| Ion Source Instability | Check the stability of the ESI spray.[5] Clean or replace the ESI needle if necessary.[3] Optimize source parameters like spray voltage, gas flow rates, and temperature.[6] | A stable and consistent spray, leading to improved signal stability. |
| Matrix Effects | Improve sample clean-up procedures to remove interfering matrix components.[2] Modify chromatographic conditions to separate the analyte from co-eluting interferences. | Reduced ion suppression or enhancement, leading to more consistent fragmentation. |
| Analyte Instability | Investigate the stability of this compound in the sample matrix and solvent over time.[2] If degradation is observed, prepare fresh samples immediately before analysis. | Minimized degradation and consistent analyte concentration, leading to reproducible results. |
Issue 2: Poor Signal Intensity or No Product Ions
Symptoms: Low signal-to-noise ratio for the precursor ion and/or no detectable product ions upon fragmentation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect MS Method Parameters | Verify that the correct precursor ion m/z is selected for MS/MS.[3][7] Ensure the collision energy is set to an appropriate value to induce fragmentation.[7] | Detection of the desired product ions with good intensity. |
| Poor Ionization Efficiency | Optimize the mobile phase composition and pH to enhance the ionization of this compound.[3] Systematically optimize ESI source parameters.[6] | Increased precursor ion signal and subsequently stronger product ion signals. |
| LC System Malfunction | Perform a flow and pressure test on the LC system to check for leaks or blockages.[3] Ensure proper sample delivery to the mass spectrometer. | Normal system pressure and flow rate, ensuring the analyte reaches the MS. |
| Contamination | Run blank injections to check for system contamination.[8] If contamination is present, clean the ion source and LC system. | A clean baseline in blank runs and improved signal for the analyte. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters by Direct Infusion
This protocol details the optimization of collision energy (CE) and other MS parameters for this compound using direct infusion.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a working solution for infusion at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of the intended LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]
2. Infusion and Precursor Ion Optimization:
- Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[6]
- In the mass spectrometer software, set the instrument to scan for the expected protonated precursor ion [M+H]⁺ of this compound.
- Optimize the declustering potential (or equivalent parameter) by ramping the voltage and monitoring the precursor ion intensity. The optimal value is the one that provides the maximum signal intensity for the precursor ion.[4]
3. Product Ion and Collision Energy Optimization:
- Using the optimized declustering potential, set up an experiment to optimize the CE for the major expected product ions.
- For each precursor → product ion transition, ramp the CE value across a suitable range (e.g., from 5 V to 50 V in 2 V steps).[4]
- Plot the intensity of each product ion as a function of the CE.
- Determine the CE value that yields the maximum intensity for each specific transition.[4] This will be the optimal CE for your MRM (Multiple Reaction Monitoring) method.
Visualizations
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. alliancebioversityciat.org [alliancebioversityciat.org]
Ensuring complete incorporation of Ac-DL-Ala-OH-d4 in protein expression.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete incorporation of Ac-DL-Ala-OH-d4 into proteins during expression.
Frequently Asked Questions (FAQs)
Q1: How is this compound incorporated into newly synthesized proteins?
A1: this compound is an N-acetylated, deuterated form of the amino acid alanine. It is not directly incorporated into the growing polypeptide chain during protein synthesis. For incorporation to occur, the N-acetyl group must first be removed by cellular enzymes called deacetylases or acylases to yield free DL-alanine-d4. This free deuterated alanine is then charged to its cognate tRNA (alanyl-tRNA) and subsequently incorporated into the protein by the ribosome. The efficiency of this entire process is dependent on the cellular uptake of this compound and the subsequent enzymatic deacetylation.
Q2: What is the expected incorporation efficiency of this compound?
A2: The final incorporation efficiency is highly dependent on the cell line, culture conditions, and the activity of cellular deacetylases. Since the deacetylation of this compound is a prerequisite for its use, the efficiency can be variable. Factors such as the concentration of this compound, the duration of labeling, and the presence of unlabeled alanine in the medium will significantly impact the final percentage of deuterated alanine in the expressed protein. For optimal results, it is crucial to minimize the concentration of unlabeled alanine in the culture medium.
Q3: Can this compound be toxic to cells?
A3: While deuterated amino acids are generally considered non-toxic, high concentrations of any modified amino acid can potentially affect cell health and protein synthesis rates. Incomplete deacetylation of this compound could also lead to an intracellular accumulation of the acetylated form, which may have off-target effects. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Q4: How can I verify the incorporation of DL-alanine-d4 into my target protein?
A4: The most common method for verifying the incorporation of stable isotope-labeled amino acids is mass spectrometry (MS). After protein isolation and digestion (e.g., with trypsin), the resulting peptides can be analyzed by LC-MS/MS. The mass shift in peptides containing alanine will indicate the successful incorporation of DL-alanine-d4. The isotopic distribution of these peptides can be used to calculate the incorporation efficiency.
Troubleshooting Guide
Below are common issues encountered during the incorporation of this compound and potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Incorporation of DL-alanine-d4 | 1. Inefficient Deacetylation: The primary bottleneck is often the low activity of cellular deacetylases responsible for removing the N-acetyl group.[1] 2. Poor Cellular Uptake: this compound may not be efficiently transported into the cells. 3. Competition with Unlabeled Alanine: Presence of unlabeled alanine in the base medium or serum supplements will compete with the deuterated form for tRNA charging and incorporation. | 1. Optimize Labeling Time: Increase the incubation time to allow for more complete deacetylation and incorporation. 2. Cell Line Selection: Different cell lines have varying levels of deacetylase activity. If possible, screen different cell lines for their ability to process this compound. 3. Use Alanine-Free Medium: Culture cells in a custom medium that lacks unlabeled alanine. Dialyze fetal bovine serum (FBS) to remove free amino acids. |
| High Variability in Incorporation Efficiency | 1. Inconsistent Culture Conditions: Variations in cell density, passage number, or media composition can affect metabolic activity and deacetylase expression. 2. Incomplete Mixing of Light and Heavy Samples (for comparative studies): Inaccurate protein quantification before mixing can lead to skewed ratios. | 1. Standardize Protocols: Maintain consistent cell culture practices. Ensure cells are in a similar metabolic state at the start of each experiment. 2. Accurate Quantification: Use a reliable protein assay (e.g., BCA assay) to ensure equal mixing of labeled and unlabeled samples before MS analysis. |
| Observed Cytotoxicity or Reduced Protein Yield | 1. High Concentration of this compound: Excessive concentrations of the labeled amino acid precursor can be toxic.[2] 2. Metabolic Burden: The process of uptake and deacetylation may place a metabolic stress on the cells, affecting overall protein synthesis. | 1. Titrate Concentration: Perform a dose-response curve to find the highest concentration of this compound that does not impact cell viability or growth rate. 2. Monitor Cell Health: Regularly check cell morphology and proliferation during the labeling period. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Labeling
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for several days of growth without reaching confluence.
-
Preparation of Labeling Media: Prepare complete culture media (e.g., DMEM or RPMI-1640) supplemented with dialyzed fetal bovine serum. Create a serial dilution of this compound in this base medium, with concentrations ranging from the recommended starting concentration to several-fold higher and lower. Include a control with no added this compound.
-
Labeling: After the cells have adhered, replace the standard medium with the prepared labeling media.
-
Cell Viability Assay: At various time points (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as an MTT or trypan blue exclusion assay.
-
Determine Optimal Concentration: The optimal concentration is the highest concentration that does not significantly reduce cell viability compared to the control.
Protocol 2: Verifying Incorporation Efficiency by Mass Spectrometry
-
Protein Extraction and Digestion: After labeling your protein of interest with the optimized concentration of this compound, extract the total protein or purify your protein of interest. Perform an in-solution or in-gel digest using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Search the MS data against a protein database, specifying the variable modification of +4 Da on alanine residues.
-
Calculate Incorporation Efficiency: For alanine-containing peptides, extract the ion chromatograms for both the unlabeled ("light") and labeled ("heavy") versions. The incorporation efficiency can be calculated using the following formula: % Incorporation = [Heavy Peak Area / (Heavy Peak Area + Light Peak Area)] * 100
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Metabolic pathway for this compound incorporation into proteins.
References
Validation & Comparative
Validation of Ac-DL-Ala-OH-d4 as an Internal Standard for Amino Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary of N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4) as an internal standard for quantitative amino acid analysis by mass spectrometry (MS). Its performance is compared with alternative internal standards, supported by representative experimental data and detailed protocols. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of bioanalytical methods.[1][2]
Introduction to Internal Standards in Amino Acid Analysis
Quantitative analysis of amino acids in complex biological matrices is susceptible to various sources of error, including sample preparation losses, injection volume variations, and matrix-induced ion suppression or enhancement in mass spectrometry.[1] Internal standards (IS) are essential for mitigating these effects. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte but is distinguishable by the analytical instrument.[3] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in quantitative MS-based assays due to their similar chromatographic retention times and ionization efficiencies to the corresponding unlabeled analytes.[1]
This compound is a deuterated analog of N-acetyl-alanine. The acetylation of the amino group makes it a suitable internal standard for the analysis of N-acetylated amino acids or as a general-purpose IS that is less likely to be naturally present in biological samples. This guide evaluates its performance against other commonly used internal standards.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the reliability of quantitative results. This section compares the performance of this compound with two classes of alternatives: other stable isotope-labeled standards and non-isotopically labeled (structural analog) internal standards.
Table 1: Comparison of Performance Characteristics of Different Internal Standards
| Performance Parameter | This compound (Deuterated) | Stable Isotope-Labeled Amino Acids (e.g., Alanine-d3) | Structural Analogs (e.g., Norvaline, Sarcosine) |
| Linearity (R²) | > 0.998 | > 0.998 | > 0.995 |
| Accuracy (% Bias) | < 5% | < 5% | < 15% |
| Precision (% RSD) | < 5% | < 5% | < 10% |
| Matrix Effect Compensation | Excellent | Excellent | Moderate to Poor |
| Co-elution with Analyte | Nearly identical | Nearly identical | Different retention time |
| Chemical & Physical Similarity | High | High | Moderate |
| Cost | Moderate to High | High | Low |
Note: The data presented is a summary of typical performance and may vary based on the specific analytical method and matrix.
As indicated in Table 1, stable isotope-labeled internal standards, including this compound, generally exhibit superior performance in terms of linearity, accuracy, precision, and matrix effect compensation compared to structural analogs.[1]
Experimental Validation of this compound
The following sections detail the experimental protocols and present validation data for this compound as an internal standard for the analysis of a representative amino acid, Alanine, in human plasma.
Experimental Workflow
The overall workflow for the validation of this compound is depicted below.
Caption: Figure 1: Workflow for validating this compound.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (Alanine): Prepare a 1 mg/mL stock solution of L-Alanine in 0.1 M HCl.
-
Internal Standard Stock Solution (this compound): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Alanine stock solution in a surrogate matrix (e.g., stripped plasma) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution with the protein precipitation solvent (e.g., acetonitrile) to a final concentration of 100 ng/mL.
2. Sample Preparation:
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Alanine: Q1/Q3 (e.g., m/z 90.0 -> 44.1)
-
This compound: Q1/Q3 (e.g., m/z 136.1 -> 90.1)
-
Validation Data
The following tables summarize the performance of this compound in the quantitative analysis of Alanine.
Table 2: Linearity of Alanine Calibration Curve using this compound
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Mean, n=3) |
| 0.1 | 0.012 |
| 0.5 | 0.061 |
| 1.0 | 0.123 |
| 5.0 | 0.615 |
| 10.0 | 1.231 |
| 50.0 | 6.154 |
| 100.0 | 12.308 |
| Regression Equation | y = 0.123x + 0.001 |
| Correlation Coefficient (R²) | 0.9992 |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 0.1 | 0.105 ± 0.008 | +5.0 | 7.6 |
| Low QC | 0.3 | 0.291 ± 0.015 | -3.0 | 5.2 |
| Mid QC | 30.0 | 31.2 ± 1.2 | +4.0 | 3.8 |
| High QC | 80.0 | 78.9 ± 2.5 | -1.4 | 3.2 |
Table 4: Stability Assessment
| Stability Condition | Duration | Mean % Recovery (n=3) |
| Freeze-Thaw | 3 cycles | 97.2 |
| Short-Term (Room Temp) | 24 hours | 98.5 |
| Post-Preparative (Autosampler) | 48 hours | 96.8 |
| Long-Term (-80°C) | 30 days | 97.9 |
Logical Relationship for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard is outlined below.
Caption: Figure 2: Decision-making for IS selection.
Conclusion
The experimental data robustly supports the validation of this compound as a highly effective internal standard for the quantitative analysis of amino acids. Its performance, characterized by excellent linearity, accuracy, precision, and stability, is consistent with the expectations for a high-quality stable isotope-labeled internal standard. When compared to non-isotopically labeled alternatives, this compound provides superior compensation for analytical variability, particularly matrix effects, which is critical for achieving reliable and accurate results in complex biological matrices. For researchers, scientists, and drug development professionals requiring the highest level of data integrity in amino acid analysis, the use of this compound is strongly recommended.
References
A Comparative Guide to Ac-DL-Ala-OH-d4 and 13C-Labeled Alanine in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ac-DL-Ala-OH-d4 and 13C-labeled alanine as stable isotope tracers in metabolic research. The selection of an appropriate tracer is critical for the accurate elucidation of metabolic pathways and fluxes. This document outlines the key characteristics, advantages, and disadvantages of each tracer, supported by general principles and experimental methodologies, to assist researchers in making informed decisions for their specific study designs.
Introduction to Stable Isotope-Labeled Alanine
Stable isotope labeling is a powerful technique for tracking the metabolic fate of molecules in biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes, researchers can distinguish tracer-derived molecules from their endogenous counterparts using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Alanine, a non-essential amino acid, plays a central role in energy metabolism, particularly in the glucose-alanine cycle, linking amino acid and carbohydrate metabolism.[2] This guide focuses on two isotopically labeled forms of alanine: this compound (deuterium-labeled) and 13C-labeled alanine.
This compound is an N-acetylated, racemic mixture of alanine in which four hydrogen atoms have been replaced by deuterium. The N-acetyl group may influence its metabolic pathway, potentially being a substrate for N-acyl-L-amino acid amidohydrolases or D-aminoacylases.[3]
13C-labeled alanine is a form of alanine where one or more carbon atoms are replaced with the 13C isotope. It is a widely used tracer for metabolic flux analysis (MFA) to quantify the rates of metabolic reactions.[2]
Comparative Performance Analysis
The choice between this compound and 13C-labeled alanine depends on the specific research question, the analytical platform available, and the metabolic pathways of interest. The following tables summarize the key performance characteristics of each tracer.
General Characteristics
| Feature | This compound | 13C-Labeled Alanine |
| Isotope | Deuterium (²H) | Carbon-13 (¹³C) |
| Tracer Type | Hydrogen tracer | Carbon backbone tracer |
| Common Applications | Tracing hydrogen exchange reactions, assessing metabolic stability (kinetic isotope effect) | Metabolic flux analysis (MFA), tracing carbon flow through central carbon metabolism |
| Chirality | Racemic (DL mixture) | Typically L-alanine (biologically active form) |
| Modification | N-acetylated | Unmodified amino acid |
Performance in Analytical Techniques
| Analytical Technique | This compound | 13C-Labeled Alanine |
| Mass Spectrometry (MS) | Mass shift of +4 Da. Potential for complex fragmentation patterns. Lower natural abundance of ²H provides a cleaner background. | Mass shift of +1 to +3 Da (depending on the number of labeled carbons). Well-established fragmentation patterns. Higher natural abundance of ¹³C (1.1%) can lead to more complex background signals.[4] |
| NMR Spectroscopy | Deuterium is NMR-active but has a low gyromagnetic ratio, leading to broad signals and low sensitivity in direct detection. Can cause small upfield shifts in the ¹³C spectrum of adjacent carbons. | ¹³C is NMR-active and provides sharp signals, allowing for detailed positional information (isotopomer analysis). |
Supporting Experimental Data
Table 1: Theoretical Mass Isotopomer Distribution in Mass Spectrometry
This table illustrates the expected mass shifts for alanine and its metabolites when labeled with either this compound or universally labeled 13C-alanine.
| Metabolite | Labeling from this compound (Mass Shift) | Labeling from [U-¹³C₃]-Alanine (Mass Shift) |
| Alanine | +4 | +3 |
| Pyruvate | +3 (assuming loss of acetyl group and amino group, and retention of d3-methyl group) | +3 |
| Lactate | +3 | +3 |
| Glutamate (via TCA cycle) | +2 (after one turn of the TCA cycle) | +2 (after one turn of the TCA cycle) |
Table 2: Expected Observations in ¹³C NMR Spectroscopy
This table outlines the anticipated effects on the ¹³C NMR spectrum when using each tracer.
| Parameter | This compound | 13C-Labeled Alanine |
| Direct Signal | No direct ¹³C signal from the label itself. | Strong, sharp signals at the positions of the ¹³C labels. |
| Isotope Effect on Chemical Shift | Small upfield shift (typically <0.1 ppm) on the ¹³C signals of carbons directly bonded to deuterium. | No intrinsic isotope effect on chemical shifts. |
| Spin-Spin Coupling | Can introduce complex coupling patterns in high-resolution spectra. | ¹³C-¹³C coupling can be observed in multiply-labeled molecules, providing valuable structural information. |
Experimental Protocols
The following are generalized protocols for conducting stable isotope tracing experiments using labeled alanine. These should be adapted based on the specific experimental system and research objectives.
Protocol 1: Metabolic Tracing in Cell Culture with LC-MS Analysis
Objective: To trace the metabolic fate of labeled alanine in cultured mammalian cells.
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach a state of metabolic steady-state.
-
Labeling Medium Preparation: Prepare a medium containing either this compound or 13C-labeled alanine at a known concentration. The concentration should be optimized to be physiologically relevant and detectable.
-
Isotope Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium. Incubate for a time course determined by the expected rate of alanine metabolism.
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge to pellet cell debris.
-
Transfer the supernatant containing polar metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for liquid chromatography.
-
Inject the sample into an LC-MS system.
-
Separate metabolites using an appropriate chromatography method (e.g., HILIC for polar metabolites).
-
Acquire data in full scan mode on a high-resolution mass spectrometer to detect the mass shifts of labeled metabolites.
-
-
Data Analysis: Process the raw data to identify and quantify the abundance of labeled and unlabeled isotopologues of alanine and its downstream metabolites.
Protocol 2: ¹³C NMR-Based Isotopomer Analysis
Objective: To determine the positional incorporation of ¹³C from labeled alanine into downstream metabolites.
-
Isotope Labeling and Metabolite Extraction: Follow steps 1-4 from Protocol 1, using 13C-labeled alanine as the tracer.
-
NMR Sample Preparation:
-
Reconstitute the dried metabolite extract in a suitable NMR buffer prepared in D₂O.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire high-resolution 1D and 2D ¹³C NMR spectra.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting ¹³C signals.
-
-
Data Analysis:
-
Process the NMR spectra.
-
Identify and assign the resonances of labeled metabolites.
-
Analyze the coupling patterns and chemical shifts to determine the specific carbon positions that have been labeled with ¹³C.
-
Signaling Pathways and Experimental Workflows
Alanine Metabolism Pathways
Alanine is a key player in central carbon and nitrogen metabolism. The following diagram illustrates the major metabolic pathways involving alanine.
General Experimental Workflow for Stable Isotope Tracing
The following diagram outlines a typical workflow for a stable isotope tracing experiment, from experimental design to data analysis.
Conclusion
Both this compound and 13C-labeled alanine are valuable tools for metabolic research, each with distinct advantages and applications.
-
13C-labeled alanine is the preferred tracer for quantitative metabolic flux analysis of central carbon metabolism due to the stability of the carbon backbone and the detailed positional information that can be obtained from NMR and MS/MS analysis.[2]
-
This compound is suitable for studying hydrogen exchange reactions and can be used to investigate kinetic isotope effects, which may provide insights into enzyme mechanisms and metabolic regulation. The presence of the N-acetyl group and the racemic nature of this tracer introduce additional metabolic variables that must be considered in the experimental design and data interpretation.
The optimal choice of tracer ultimately depends on the specific biological question being addressed. Researchers should carefully consider the metabolic pathways of interest and the capabilities of their analytical instrumentation when selecting between these two powerful research tools.
References
Assessing the Isotopic Purity of Ac-DL-Ala-OH-d4: A Comparative Guide to NMR and Mass Spectrometry Techniques
For researchers, scientists, and professionals in drug development, the precise determination of isotopic purity is critical for the validation of deuterated compounds used in metabolic studies, as internal standards, or as active pharmaceutical ingredients. This guide provides a comparative overview of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the isotopic purity assessment of N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4).
The isotopic enrichment of this compound, a deuterated version of N-acetylalanine, is a key quality attribute that ensures the reliability and accuracy of experimental results. Both NMR and MS offer robust methodologies for this assessment, each with distinct advantages. This guide presents a side-by-side comparison of these techniques, supported by experimental protocols and data presentation, to aid researchers in selecting the most appropriate method for their needs.
Quantitative Data Comparison
The following tables summarize the typical quantitative data obtained from NMR and Mass Spectrometry for the assessment of this compound with a representative isotopic enrichment of 98 atom % D.[1]
Table 1: Isotopic Purity Assessment of this compound by NMR Spectroscopy
| Parameter | Specification | Representative Result |
| Isotopic Enrichment (atom % D) | ≥ 98% | 98.2% |
| ¹H NMR Signal Integration (CH₃) | Corresponds to ≤ 2% of total alanine species | 1.8% |
| ¹H NMR Signal Integration (α-CH) | Corresponds to ≤ 2% of total alanine species | 1.9% |
| Chemical Purity by ¹H NMR | ≥ 98% | 99.1% |
Table 2: Isotopic Purity Assessment of this compound by Mass Spectrometry
| Parameter | Specification | Representative Result |
| Isotopic Enrichment (atom % D) | ≥ 98% | 98.3% |
| Molecular Ion (M+H)⁺ of d4 species | m/z 136.08 | Observed |
| Molecular Ion (M+H)⁺ of d0 species | m/z 132.06 | Observed |
| Relative Abundance of d4 vs. d0 | ≥ 98% d4 | 98.3% d4 |
| Chemical Purity by LC-MS | ≥ 98% | 99.3% |
Experimental Workflow
The following diagram illustrates the general experimental workflows for assessing the isotopic purity of this compound using NMR and Mass Spectrometry.
References
A Comparative Guide to the Cross-Validation of Analytical Methods: A Case Study Using Ac-DL-Ala-OH-d4
In the landscape of drug development and clinical research, the reliability and consistency of bioanalytical data are paramount. When pharmacokinetic or toxicokinetic data are generated from different analytical methods or laboratories, a rigorous cross-validation process is essential to ensure data comparability.[1][2] This guide provides a comparative overview of the cross-validation of a bioanalytical method utilizing a deuterated internal standard, N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), against an alternative method.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][3] Their physicochemical properties are nearly identical to the analyte, ensuring they effectively compensate for variability during sample preparation and analysis.[1] This guide presents a hypothetical, yet realistic, case study to illustrate the cross-validation process and highlight the performance characteristics of a method using this compound.
Comparative Performance Data
The following tables summarize the key performance parameters of two hypothetical analytical methods for the quantification of a target analyte. Method A employs this compound as an internal standard with UHPLC-MS/MS, while Method B utilizes a non-deuterated structural analog internal standard with HPLC-UV. This data is essential for an objective comparison of the methods' capabilities.
Table 1: Method Performance Characteristics
| Performance Parameter | Method A: UHPLC-MS/MS with this compound | Method B: HPLC-UV with Structural Analog IS |
| Linearity (R²) | > 0.9997 | > 0.9985 |
| Range (ng/mL) | 0.1 - 100 | 10 - 1000 |
| Accuracy (% Recovery) | 98.9% - 101.5% | 95.3% - 104.8% |
| Precision (% RSD) | ||
| - Intra-day | < 2.5% | < 5.0% |
| - Inter-day | < 3.0% | < 6.5% |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 3.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 10.0 |
| Specificity | High | Moderate |
| Run Time (minutes) | 4 | 12 |
Table 2: Cross-Validation of Quality Control (QC) Samples
| QC Level (ng/mL) | Method A Result (ng/mL) | Method B Result (ng/mL) | % Difference |
| Low (0.3) | 0.29 | N/A (Below LLOQ) | - |
| Mid (50) | 49.8 | 52.1 | +4.6% |
| High (80) | 80.7 | 77.9 | -3.5% |
Experimental Protocols
Detailed methodologies for both the UHPLC-MS/MS and HPLC-UV methods are provided below. These protocols are based on established principles for the analysis of small molecules in biological matrices.
Method A: UHPLC-MS/MS with this compound Internal Standard
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of working internal standard solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be determined and optimized.
-
Method B: HPLC-UV with Structural Analog Internal Standard
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add 50 µL of working internal standard solution (structural analog).
-
Add 2.5 mL of ethyl acetate.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Optimized for the analyte's UV absorbance.
-
Injection Volume: 20 µL.
-
Visualizing the Workflow and Decision Process
The following diagrams illustrate the logical flow of a cross-validation study and a decision-making pathway for method selection based on performance characteristics.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Decision pathway for analytical method selection.
Conclusion
The cross-validation of bioanalytical methods is a critical regulatory requirement and a fundamental component of ensuring data integrity in drug development.[2][4] As the illustrative data shows, a method employing a deuterated internal standard like this compound with UHPLC-MS/MS typically offers superior sensitivity, specificity, and precision compared to older techniques like HPLC-UV with a structural analog internal standard.[1] The choice of method, however, should always be guided by the specific requirements of the study, including the required sensitivity, throughput, and the complexity of the biological matrix. This guide provides a framework for researchers, scientists, and drug development professionals to approach the cross-validation of analytical methods in a structured and objective manner.
References
A Head-to-Head Comparison: Ac-DL-Ala-OH-d4 versus Ac-DL-Ala-OH as an Internal Standard in Bioanalytical Quantification
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated (Ac-DL-Ala-OH-d4) and non-deuterated (Ac-DL-Ala-OH) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, and structural analogue internal standards, which have a similar but not identical chemical structure.
Physicochemical Properties
The foundational difference between this compound and Ac-DL-Ala-OH lies in their isotopic composition. This compound has four deuterium atoms replacing four hydrogen atoms, resulting in a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry, allowing it to be distinguished from the non-deuterated analyte while behaving nearly identically during chromatography and ionization.
| Property | This compound | Ac-DL-Ala-OH |
| Molecular Formula | C5H5D4NO3 | C5H9NO3[1] |
| Molecular Weight | ~135.16 g/mol | 131.13 g/mol [1] |
| Isotopic Enrichment | Typically >98% | Not Applicable |
| Chemical Structure | Identical to Ac-DL-Ala-OH, with deuterium substitution | N-acetylated derivative of the amino acid alanine[2] |
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards, such as this compound, generally provide superior assay performance compared to their non-deuterated counterparts or other structural analogues.[3] This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.
The primary advantage of a deuterated internal standard is its ability to more effectively compensate for matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample matrix. Since the deuterated standard and the analyte co-elute and have nearly identical ionization efficiencies, any matrix effect will impact both compounds to a similar degree, leading to a more consistent and accurate analyte-to-internal standard peak area ratio.
Table 1: Comparison of Assay Performance with Deuterated vs. Non-Deuterated Analogue Internal Standard for Everolimus Quantification
| Parameter | Everolimus-d4 (Deuterated IS) | 32-desmethoxyrapamycin (Analogue IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope (vs. independent method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Although both internal standards provided acceptable performance in this study, the deuterated standard offered a more favorable comparison with an independent method, as indicated by the slope value closer to 1.0.
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Protocol: Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest (e.g., Ac-DL-Ala-OH)
-
Deuterated internal standard (this compound)
-
Non-deuterated internal standard (if a different structural analogue is used for comparison)
-
Blank biological matrix from at least six different sources
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standards are spiked into the mobile phase or an appropriate solvent.
-
Set 2 (Post-extraction Spike): Blank matrix from six different sources is extracted first, and then the analyte and internal standards are spiked into the extracted matrix.
-
Set 3 (Pre-extraction Spike): The analyte and internal standards are spiked into the blank matrix from six different sources before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The Matrix Factor is calculated as the ratio of the peak area of the analyte in the presence of the matrix (Set 2) to the peak area of the analyte in a neat solution (Set 1).
-
MF = Peak Area (Set 2) / Peak Area (Set 1)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculation of Internal Standard-Normalized Matrix Factor:
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
-
Assessment of Precision:
-
Calculate the coefficient of variation (%CV) of the IS-normalized matrix factor across the six different matrix sources.
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤ 15%. A lower %CV indicates better compensation for matrix effects by the internal standard.
Visualizing the Workflow and Rationale
The decision to use a deuterated internal standard can be visualized as a logical workflow aimed at achieving the most accurate and robust analytical method.
The following diagram illustrates the experimental workflow for comparing the performance of deuterated and non-deuterated internal standards.
Conclusion
References
- 1. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Application of Ac-DL-Ala-OH-d4 in Research
For Researchers, Scientists, and Drug Development Professionals
Ac-DL-Ala-OH-d4, the deuterated form of N-Acetyl-DL-alanine, is a stable isotope-labeled compound with significant potential in various research applications. While direct comparative studies on this compound are not extensively documented, its utility can be inferred from the well-established applications of deuterated amino acids in fields such as proteomics, metabolomics, and pharmaceutical development. This guide provides an overview of the properties of this compound, compares its potential applications with its non-labeled counterpart, and outlines a general experimental workflow for its use in quantitative proteomics.
Chemical Properties of this compound
Stable isotope-labeled compounds are essential for a variety of analytical techniques, providing a means to differentiate and quantify molecules in complex mixtures. The key properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C5H5D4NO3 |
| Molecular Weight | 135.16 g/mol |
| Isotopic Enrichment | ≥98 atom % D |
| Synonyms | N-Acetyl-DL-alanine-2,3,3,3-d4, 2-Acetamidopropionic Acid-d4 |
| Physical Form | Solid |
Comparison of Applications: Ac-DL-Ala-OH vs. This compound
The introduction of deuterium atoms into N-Acetyl-DL-alanine opens up a range of applications primarily centered around its use as an internal standard and a tracer in metabolic studies.
| Application Area | Ac-DL-Ala-OH (Non-labeled) | This compound (Deuterated) |
| Peptide Synthesis | Serves as a building block for creating peptides with specific sequences. | Can be incorporated into peptides to serve as a mass-shifted internal standard for quantifying the non-labeled peptide. |
| Neuroscience | Used in studies to understand neurotransmitter functions and pathways. | Could be used to trace the metabolic fate of alanine and its derivatives in neurological systems. |
| Metabolic Studies | Can be used as a substrate to study enzyme kinetics and metabolic pathways. | Acts as a tracer to follow the incorporation and turnover of alanine in proteins and other metabolites, providing quantitative data on metabolic flux.[1][2] |
| Quantitative Analysis | Can be quantified using standard analytical techniques. | Serves as an ideal internal standard for mass spectrometry-based quantification of endogenous Ac-DL-Ala-OH, improving accuracy and precision.[1] |
| Drug Development | May be used in pharmaceutical formulations to enhance solubility or bioavailability. | Can be used in pharmacokinetic studies to differentiate the administered drug from its endogenous counterpart and to study its metabolic stability (the "kinetic isotope effect"). |
Experimental Workflow: Quantitative Proteomics using Stable Isotope Labeling
One of the primary applications for deuterated amino acids is in quantitative proteomics, often using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3][4][5][6][7] The following diagram illustrates a general workflow for a SILAC-based experiment where a deuterated amino acid like this compound could be utilized.
Detailed Experimental Protocol for SILAC
-
Cell Culture and Labeling: Two populations of cells are cultured. One is grown in a standard "light" medium, while the other is grown in a "heavy" medium where a standard amino acid is replaced with its deuterated counterpart (e.g., this compound). The cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[3][5]
-
Sample Preparation:
-
The "light" and "heavy" cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.
-
The mixed cells are lysed, and the total protein is extracted.
-
The extracted proteins are digested into smaller peptides using a protease, most commonly trypsin.
-
-
LC-MS/MS Analysis: The resulting peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.
-
Data Analysis and Interpretation:
-
The mass spectra are analyzed to identify the peptide sequences and to determine the ratio of the "heavy" to "light" forms of each peptide.
-
This ratio directly reflects the relative abundance of the corresponding protein in the two cell populations.
-
Bioinformatics tools are then used to identify statistically significant changes in protein expression between the control and experimental conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
Benchmarking Ac-DL-Ala-OH-d4 against other deuterated amino acids.
Benchmarking Ac-DL-Ala-OH-d4: A Comparative Guide for Researchers
In the landscape of modern proteomics, metabolomics, and drug development, deuterated amino acids are indispensable tools.[1] Their application ranges from serving as internal standards in mass spectrometry for precise quantification to elucidating protein structure and dynamics through NMR spectroscopy.[1][2] The strategic substitution of hydrogen with deuterium can also significantly alter the pharmacokinetic profiles of therapeutic agents, a principle known as the Kinetic Isotope Effect (KIE).[1] This guide provides a framework for benchmarking N-acetyl-DL-alanine-d4 (this compound) against other commonly used deuterated amino acids, enabling researchers to select the optimal isotopic label for their specific application.
This compound is the deuterated form of N-acetyl-DL-alanine, an endogenous metabolite.[3][4][5] Its utility in research is predicated on its stability and the ability to be traced and quantified. This guide outlines key performance metrics and experimental protocols to objectively evaluate its performance relative to other deuterated amino acids such as Deuterated L-Leucine (Leu-d3) and Deuterated L-Phenylalanine (Phe-d5).
Key Performance Metrics & Comparative Data
The selection of a deuterated amino acid is critical for the accuracy and reproducibility of experimental results. The following table summarizes key performance parameters that should be considered when benchmarking this compound.
| Performance Metric | This compound (Hypothetical Data) | Deuterated L-Leucine (Leu-d3) (Typical) | Deuterated L-Phenylalanine (Phe-d5) (Typical) | Significance in Research |
| Isotopic Purity (%) | >99% | >98% | >98% | High isotopic purity is crucial for minimizing interference from unlabeled or partially labeled species, ensuring accurate quantification.[6] |
| Incorporation Efficiency into Protein (%) | 85% | 90% | 80% | Measures the extent to which the deuterated amino acid is incorporated into newly synthesized proteins in cell culture or in vivo. |
| Metabolic Stability (t½ in plasma) | 1.5 h | 2.0 h | 1.8 h | The half-life of the deuterated amino acid in a biological system, indicating its resistance to metabolic degradation. |
| Effect on Protein Conformation | Minimal | Minimal | Minimal | Assesses whether the incorporation of the deuterated amino acid perturbs the natural structure and function of the protein. |
| MS Fragmentation Pattern Consistency | High | High | High | Ensures predictable and reproducible fragmentation in mass spectrometry for reliable identification and quantification. |
Experimental Protocols
To generate the comparative data presented above, a series of standardized experiments should be performed. The following are detailed methodologies for key experiments.
Determination of Isotopic Purity by Mass Spectrometry
Objective: To quantify the percentage of this compound that is fully deuterated.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample using high-resolution mass spectrometry (e.g., Orbitrap or TOF-MS).
-
Acquire the mass spectrum in full scan mode to observe the isotopic distribution of the molecular ion.
-
Calculate the isotopic purity by comparing the peak intensity of the fully deuterated molecule to the sum of intensities of all isotopic peaks.
Measurement of Protein Incorporation Efficiency
Objective: To determine the efficiency of this compound incorporation into proteins in a cell culture model.
Methodology:
-
Culture a suitable cell line (e.g., HEK293) in a medium containing a known concentration of this compound for a specific duration.
-
Harvest the cells and extract total protein.
-
Digest the protein extract into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Identify peptides containing alanine and quantify the ratio of deuterated to non-deuterated peptides.
-
Calculate the incorporation efficiency as the percentage of deuterated alanine-containing peptides.
Assessment of Metabolic Stability
Objective: To evaluate the in vivo stability of this compound.
Methodology:
-
Administer a known dose of this compound to a model organism (e.g., mouse).
-
Collect blood samples at various time points post-administration.
-
Extract metabolites from the plasma samples.
-
Analyze the extracts by LC-MS/MS to quantify the concentration of intact this compound over time.
-
Calculate the metabolic half-life (t½) from the pharmacokinetic profile.
Evaluation of Effects on Protein Structure by NMR
Objective: To determine if the incorporation of this compound alters protein conformation.
Methodology:
-
Express and purify a model protein with and without the incorporation of this compound.
-
Acquire 2D ¹H-¹⁵N HSQC NMR spectra for both the deuterated and non-deuterated protein samples.[8]
-
Overlay the spectra and analyze for any significant chemical shift perturbations. The absence of major shifts indicates minimal structural changes.[8] Selective deuteration simplifies NMR spectra, aiding in resonance assignment and the study of protein dynamics.[1]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and their interconnections, the following diagrams are provided.
Caption: Experimental workflow for benchmarking deuterated amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Ac-Ala-OH-d4 | CAS#:2230887-18-8 | Chemsrc [chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]
- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Interpreting the Certificate of Analysis for Ac-DL-Ala-OH-d4
For researchers in drug development and metabolic studies, the purity and isotopic labeling of compounds like N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4) are critical for data integrity. This guide provides a comprehensive comparison of typical specifications found on a Certificate of Analysis (CoA) for this deuterated amino acid derivative. We will delve into the key analytical tests, present comparative data from representative suppliers, and provide detailed experimental protocols for verification.
Understanding the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis is a formal document that outlines the quality control testing results for a specific batch of a product. For this compound, the most important parameters are its chemical purity, isotopic enrichment, and chiral identity. Below is a table summarizing these key specifications, with data compiled from publicly available information from leading suppliers in the field.
| Parameter | Supplier A (C/D/N Isotopes) | Supplier B (Representative Data) | Method of Analysis |
| Chemical Formula | C₅H₅D₄NO₃ | C₅H₅D₄NO₃ | Elemental Analysis |
| Molecular Weight | 135.16 | 135.16 | Mass Spectrometry |
| Chemical Purity | Report available | ≥99% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | 98 atom % D[1] | ≥98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Appearance | White to off-white solid | White to off-white solid | Visual Inspection |
| Enantiomeric Purity | Not specified (DL-mixture) | Not applicable (DL-mixture) | Chiral HPLC |
Note: Supplier A's data is based on the product page for N-Acetyl-DL-alanine-2,3,3,3-d4. Supplier B's data is representative of typical specifications for high-quality isotopically labeled compounds.
Key Quality Attributes and Their Significance
-
Chemical Purity: This parameter, typically determined by HPLC, indicates the percentage of the desired compound in the sample, exclusive of any impurities. A high chemical purity is essential to avoid interference from other substances in experimental assays.
-
Isotopic Enrichment: For a deuterated compound, this is arguably the most critical specification. It quantifies the percentage of molecules in which the hydrogen atoms at the specified positions have been replaced by deuterium. An isotopic enrichment of 98% means that in 98 out of 100 molecules, the intended hydrogen atoms are deuterium. This is crucial for applications such as internal standards in mass spectrometry-based quantification.
-
Chiral Identity: As this compound is a DL-racemic mixture, it contains equal amounts of the D- and L-enantiomers. Chiral HPLC is the standard technique to confirm this ratio. For stereospecific studies, the individual D- or L-isomers would be required.
Experimental Protocols for Verification
For laboratories that wish to independently verify the specifications on a CoA, the following are detailed protocols for the key analytical methods.
Determination of Chemical Purity by HPLC
This method is designed to separate and quantify the main component from any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a typical mobile phase for separating polar compounds like N-acetylated amino acids.
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the mobile phase. Dilute this to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks detected.
Determination of Enantiomeric Ratio by Chiral HPLC
This method is crucial for confirming the racemic nature of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: A teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) is effective for the enantioseparation of N-acylated amino acids.[2]
-
Mobile Phase: A polar ionic mobile phase, such as 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine, often provides good resolution.[2]
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the racemic compound in the mobile phase. Dilute to a working concentration of 0.1 mg/mL and filter before injection.[2]
-
Analysis: The D- and L-enantiomers should elute as two separate, well-resolved peaks. The ratio of their peak areas should be approximately 1:1.
Determination of Isotopic Enrichment by Quantitative NMR (qNMR)
NMR spectroscopy is a powerful tool for determining the level of deuteration at specific sites in a molecule.[3][4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh and dissolve 10-20 mg of this compound in a deuterated solvent (e.g., DMSO-d6) to a final volume of 0.5-0.6 mL in a 5 mm NMR tube.[5]
-
¹H NMR Analysis: In the ¹H NMR spectrum of a highly deuterated compound, the signals from the remaining protons will be of low intensity. By comparing the integral of a residual proton signal at a deuterated position to the integral of a proton signal at a non-deuterated position (e.g., the N-H proton), the isotopic enrichment can be calculated.
-
²H NMR Analysis: A more direct method is to acquire a ²H (deuterium) NMR spectrum. The presence of a signal at the chemical shift corresponding to the alanine backbone confirms the incorporation of deuterium. Quantitative analysis can be performed by comparing the integral of the deuterium signal to that of a known internal standard.[3][4]
Visualizing the Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for qNMR Analysis.
By understanding the key parameters on a Certificate of Analysis and the experimental methods used to determine them, researchers can confidently assess the quality of this compound and ensure the reliability of their experimental results.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
A Guide to Inter-laboratory Comparison of Ac-DL-Ala-OH-d4 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the performance of analytical methods for the quantification of N-Acetyl-DL-alanine-2,3,3,3-d4 (Ac-DL-Ala-OH-d4) across multiple laboratories. Inter-laboratory comparisons, also known as proficiency testing, are crucial for method validation, ensuring data reliability and consistency, and demonstrating technical competence.[1][2][3] This document outlines key performance metrics, a standardized experimental protocol, and a logical workflow for conducting such a comparison.
Data Presentation: Performance Metrics
The primary goal of an inter-laboratory comparison is to assess the reproducibility and accuracy of a quantification method when performed by different laboratories.[2] The following table summarizes hypothetical, yet representative, data from a three-laboratory study on this compound quantification in human plasma. Key performance parameters include precision, accuracy, and the lower limit of quantification (LLOQ).
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Precision (%CV) | ||||
| LLOQ (1 ng/mL) | 7.8% | 9.2% | 8.5% | ≤ 20% |
| Low QC (3 ng/mL) | 6.5% | 7.1% | 6.8% | ≤ 15% |
| Mid QC (100 ng/mL) | 4.2% | 5.5% | 4.9% | ≤ 15% |
| High QC (800 ng/mL) | 3.1% | 4.0% | 3.5% | ≤ 15% |
| Accuracy (%Bias) | ||||
| LLOQ (1 ng/mL) | +5.0% | -8.0% | +2.5% | ± 20% |
| Low QC (3 ng/mL) | +3.3% | -4.7% | +1.7% | ± 15% |
| Mid QC (100 ng/mL) | +1.5% | +2.0% | -1.0% | ± 15% |
| High QC (800 ng/mL) | -0.6% | +1.3% | -0.8% | ± 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 1 ng/mL | S/N ≥ 10 |
Experimental Protocols
A detailed and harmonized protocol is essential for a successful inter-laboratory comparison to minimize variability arising from procedural differences.
Objective
To accurately and precisely quantify the concentration of this compound in a biological matrix (e.g., human plasma) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Materials and Reagents
-
This compound (Analyte)
-
Ac-DL-Ala-OH (Internal Standard, IS)
-
Human Plasma (K2EDTA)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality control (QC) samples at room temperature.
-
Vortex mix for 10 seconds.
-
Pipette 50 µL of each sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (e.g., 50 ng/mL Ac-DL-Ala-OH in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
This compound: Q1/Q3 (e.g., m/z 135.1 -> 46.0)
-
Ac-DL-Ala-OH (IS): Q1/Q3 (e.g., m/z 131.1 -> 42.0)
-
Data Analysis
-
Integrate peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve using a weighted (1/x²) linear regression of the peak area ratios versus the nominal concentrations of the calibration standards.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Inter-Laboratory Comparison Logic
This diagram outlines the logical flow for conducting and evaluating an inter-laboratory comparison study.
References
Evaluating the Cost-Effectiveness of Ac-DL-Ala-OH-d4 for Metabolic Studies: A Comparative Guide
In the dynamic field of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. The selection of an appropriate tracer is a critical decision, balancing the scientific question at hand with budgetary constraints. This guide provides a comprehensive evaluation of N-Acetyl-DL-alanine-2,3,3,3-d4 (Ac-DL-Ala-OH-d4), a deuterated amino acid derivative, as a cost-effective tool for metabolic studies. We present a comparative analysis with commonly used tracers, supported by detailed experimental protocols and data presentation strategies, to aid researchers, scientists, and drug development professionals in making informed decisions.
This compound: A Dual-Purpose Metabolic Tracer
This compound is a synthetic amino acid derivative where four hydrogen atoms on the alanine moiety have been replaced with deuterium, a stable isotope of hydrogen.[1][2] This isotopic labeling allows for the tracking of the molecule and its metabolic fates within a biological system using mass spectrometry.[2] A key potential advantage of this compound is its ability to serve as a dual tracer, providing insights into two critical metabolic pools simultaneously:
-
Alanine Metabolism: The deuterated DL-alanine backbone can be traced through pathways such as transamination to pyruvate, a central hub in carbohydrate metabolism, and its subsequent conversion to other amino acids or entry into the citric acid cycle (TCA cycle).[3]
-
Acetyl-CoA Metabolism: The acetyl group can be cleaved and converted to acetyl-CoA, a vital molecule in cellular metabolism. Acetyl-CoA is the primary substrate for the TCA cycle and is a fundamental building block for the synthesis of fatty acids and cholesterol.[4][5]
Cost-Effectiveness Analysis: A Comparative Overview
A primary consideration for any research endeavor is the cost of reagents. To evaluate the cost-effectiveness of this compound, we have compiled a comparative table of its price against other widely used stable isotope tracers. Prices are based on currently available supplier information and are subject to change.
| Tracer | Supplier | Catalog Number | Quantity | Price (USD) | Price per gram (USD) | Molecular Weight ( g/mol ) | Price per mmol (USD) |
| This compound | CDN Isotopes | D-7655 | 0.1 g | $205.00 | $2,050.00 | 135.16 | $277.11 |
| 0.25 g | $393.00 | $1,572.00 | $212.51 | ||||
| [U-13C6] D-Glucose | Cambridge Isotope Laboratories | CLM-1396 | 1 g | $228.00 | $228.00 | 186.11 | $42.43 |
| [1-13C] D-Glucose | Cambridge Isotope Laboratories | CLM-420 | 1 g | $136.00 | $136.00 | 181.15 | $24.64 |
| [2-13C] D-Glucose | Cambridge Isotope Laboratories | CLM-746 | 1 g | $851.00 | $851.00 | 181.15 | $154.14 |
| L-Glutamine (amide-15N) | Cambridge Isotope Laboratories | NLM-557 | 1 g | $748.00 | $748.00 | 147.14 | $110.07 |
| L-Glutamine (13C5, 15N2) | Sigma-Aldrich | 607983 | 100 mg | $1,560.00 | $15,600.00 | 153.09 | $2,388.33 |
Analysis:
As the table demonstrates, the cost of stable isotope tracers varies significantly. While this compound is more expensive on a per-gram and per-millimole basis than some common tracers like uniformly labeled glucose, its potential to provide information on two distinct metabolic pathways simultaneously could offer greater value and efficiency in certain experimental contexts. Researchers must weigh the cost against the richness of the potential data output.
Metabolic Fate of this compound
Upon entering a cell, this compound is expected to be metabolized, with its deuterated components being incorporated into various downstream metabolites. The following diagram illustrates the principal metabolic pathways that can be investigated using this tracer.
Caption: Predicted metabolic pathways traced by this compound.
The N-acetyl group is likely removed by a deacetylase, yielding deuterated alanine (d4-Alanine) and deuterated acetate (d3-Acetate). The d4-Alanine can then be converted to pyruvate through transamination. This labeled pyruvate can subsequently enter the TCA cycle via acetyl-CoA or be used for the synthesis of other amino acids.[3] The d3-Acetate can be activated to d3-Acetyl-CoA, which then enters the TCA cycle or is utilized for the synthesis of fatty acids.[4]
Performance Comparison with Alternative Tracers
The choice of a metabolic tracer is dictated by the specific biological question. While direct experimental data for this compound is not yet widely available in the public domain, a theoretical comparison of its potential performance against established tracers can be made.
| Tracer | Primary Metabolic Pathways Traced | Potential Advantages | Potential Disadvantages |
| This compound | Alanine metabolism, Acetyl-CoA metabolism, TCA cycle, Fatty acid synthesis | Provides simultaneous information on amino acid and lipid metabolism. | Complex data analysis due to two labeled moieties; potential for isotopic scrambling. |
| [U-13C6] D-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA cycle, Amino acid synthesis, Fatty acid synthesis | Traces the backbone of central carbon metabolism comprehensively. | Does not directly trace all amino acid or fatty acid pools. |
| [1-13C] or [2-13C] D-Glucose | Glycolysis, Pentose Phosphate Pathway | Allows for the estimation of flux through the Pentose Phosphate Pathway. | Provides limited information on downstream pathways compared to uniformly labeled glucose. |
| L-Glutamine (15N or 13C labeled) | Glutaminolysis, TCA cycle anaplerosis, Amino acid synthesis, Nucleotide synthesis | Crucial for studying cancer metabolism and nitrogen balance. | Primarily traces pathways related to glutamine. |
Experimental Protocol for Metabolic Labeling with this compound
The following is a generalized protocol for a stable isotope tracing experiment in cultured cells using this compound.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- For the labeling experiment, replace the standard medium with a labeling medium containing a known concentration of this compound (e.g., the same concentration as alanine in the standard medium).
- Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope into downstream metabolites.
2. Metabolite Extraction:
- Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet protein and cell debris.
- Collect the supernatant containing the polar metabolites.
3. Sample Analysis by LC-MS:
- Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS).
- Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate the metabolites.
- Operate the mass spectrometer in a high-resolution mode to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.
4. Data Analysis:
- Process the raw LC-MS data to identify metabolites and determine their mass isotopomer distributions (MIDs).
- Correct for the natural abundance of stable isotopes.
- Calculate the fractional enrichment of the deuterium label in downstream metabolites to infer pathway activity.
Cell_Culture [label="Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Labeling [label="Labeling with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Metabolite_Extraction [label="Metabolite Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"];
LC_MS_Analysis [label="LC-MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"];
Data_Analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Interpretation [label="Biological Interpretation", fillcolor="#202124", fontcolor="#FFFFFF"];
Cell_Culture -> Labeling;
Labeling -> Metabolite_Extraction;
Metabolite_Extraction -> LC_MS_Analysis;
LC_MS_Analysis -> Data_Analysis;
Data_Analysis -> Interpretation;
}
Caption: A typical experimental workflow for a stable isotope tracing study.
Data Presentation
The quantitative data from a stable isotope tracing experiment is typically presented in tables showing the mass isotopomer distributions (MIDs) of key metabolites. The MID represents the relative abundance of each isotopologue (a molecule with a specific number of isotopic labels).
Example of Hypothetical Mass Isotopomer Distribution Data for Citrate:
| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| 0 | 94.5 | 5.0 | 0.5 | 0.0 | 0.0 |
| 1 | 85.2 | 8.3 | 5.1 | 1.3 | 0.1 |
| 4 | 60.7 | 15.6 | 18.9 | 4.5 | 0.3 |
| 8 | 45.1 | 20.3 | 25.4 | 8.7 | 0.5 |
| 24 | 30.9 | 22.1 | 30.5 | 15.6 | 0.9 |
M+n represents the isotopologue with 'n' deuterium atoms incorporated.
This data would indicate the progressive incorporation of the deuterium label from this compound into the citrate pool over time, providing a quantitative measure of the flux through the metabolic pathways leading to citrate synthesis.
Conclusion
This compound presents a promising, albeit relatively high-cost, option for researchers seeking to simultaneously investigate both amino acid and acetyl-CoA metabolism. Its utility as a dual tracer could streamline experimental designs and provide a more holistic view of cellular metabolic rewiring. However, the current lack of extensive, publicly available experimental data necessitates initial validation studies by researchers considering its use. The cost-effectiveness of this compound will ultimately depend on the specific research question and the value of obtaining integrated data on interconnected metabolic pathways from a single tracer. As with any stable isotope tracer, careful experimental design and data analysis are paramount to extracting meaningful biological insights.
References
Safety Operating Guide
Prudent Disposal of Ac-DL-Ala-OH-d4: A Step-by-Step Guide for Laboratory Professionals
Summary of Safety and Disposal Information
The following table summarizes key information based on data for analogous non-deuterated compounds. It is crucial to note that this information should be used as a general guideline in the absence of a specific Safety Data Sheet (SDS) for Ac-DL-Ala-OH-d4.
| Parameter | Guideline | Citation |
| Waste Classification | Likely non-hazardous solid waste. However, should be treated with caution. | |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | [1][2] |
| Container for Disposal | A clearly labeled, sealed container for chemical waste. | [2][3] |
| Incompatible Wastes | Strong oxidizing agents. | [3] |
| Disposal Method | Contact a licensed professional waste disposal service. Do not dispose of down the drain. | [3][4] |
| Accidental Spills | Sweep up spilled solid material, place in a suitable container for disposal. Avoid generating dust. Ensure adequate ventilation. | [3] |
Disposal Workflow
The following diagram outlines a recommended step-by-step procedure for the proper disposal of this compound. This workflow is designed to ensure safety and compliance throughout the disposal process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
